Chloranil

Catalog No.
S576286
CAS No.
118-75-2
M.F
C6Cl4O2
M. Wt
245.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloranil

CAS Number

118-75-2

Product Name

Chloranil

IUPAC Name

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6Cl4O2

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

UGNWTBMOAKPKBL-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER.
g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1
ALMOST INSOL IN WATER (1:4000)
In water, 250 mg/l at room temperature
Solubility in water: none

Synonyms

2,3,5,6-Tetrachloro-2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-Tetrachloro-p-benzoquinone; 1,2,4,5-Tetrachlorobenzoquinone; 2,3,5,6-Tetrachloro-1,4-(p-)-benzoquinone; 2,3,5,6-Tetrachloro-1,4-benzoquinone; 2,3,5,6-Tetrachloro-2,5-cyclohexadiene-1,4-dione;

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

The exact mass of the compound Chloranil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.00 malmost insol in cold petroleum ether, cold alcohol; sparingly sol in chloroform, carbon disulfide, carbon tetrachloride; soluble in ether. insoluble in water.g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1almost insol in water (1:4000)in water, 250 mg/l at room temperaturesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

chloranil synthesis from phenol and chlorate

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Chloranil

The table below summarizes the main synthesis pathways based on the technical data I found.

Method / Starting Material Oxidizing/Chlorinating Agent Key Reaction Conditions Reported Yield & Notes
Phenol (Classic Route) [1] [2] Sodium Chlorate (NaClO₃) + HCl Large excess of conc. HCl; can generate toxic fumes (Cl₂, NOₓ, chloropicrin). [1] Low yield; produces 2,4,6-trichlorophenol intermediate that is hard to convert to pure this compound. [1]
Hydroquinone (Recommended) [1] [3] [4] Sodium Chlorate (NaClO₃) + HCl Carried out in a large excess of concentrated hydrochloric acid. [1] ~35% yield (can be improved with recycling); "cleaner" with less tar formation. [1]
Hydroquinone (Alternative) [3] Hydrogen Peroxide (H₂O₂) + HCl Can use magnesium chloride (MgCl₂) as a catalyst; simpler installation. [3] Method claimed in patents; one user reported failure without a catalyst. [1] [3]
Paracetamol (p-Aminophenol derivative) [1] Sodium Nitrate (NaNO₂) + HCl Requires large volume of acid to keep salts in solution. [1] ~35-40% yield; generates "monstrous toxic foam" and lethal fumes (Cl₂, NOₓ, chloropicrin). [1]
p-Benzoquinone (Two-step) [4] Chlorine Gas (Cl₂) Catalyzed by Fe or FeCl₃ in an inert solvent (e.g., CCl₄) at 50-80°C. [4] Standard industrial method; requires handling of chlorine gas. [2] [4]

Detailed Experimental Protocol

Based on the search results, here is a generalized procedure for synthesizing this compound from hydroquinone using sodium chlorate and hydrochloric acid, synthesized from the experiences shared by researchers [1].

Safety Warning: This reaction must be performed in a well-ventilated fume hood. It involves concentrated acids, strong oxidizers, and can produce toxic gases (chlorine, nitrogen oxides). Personal protective equipment (PPE) including gloves, goggles, and a lab coat is mandatory.

Reagents

  • Hydroquinone
  • Concentrated Hydrochloric Acid (HCl, ~36%)
  • Sodium Chlorate (NaClO₃)

Procedure

  • Reaction: In a suitable reaction vessel placed in a fume hood, add hydroquinone to a large excess of concentrated hydrochloric acid. The high concentration of HCl is crucial for successful chlorination.
  • Oxidation/Chlorination: While stirring, gradually add sodium chlorate to the mixture. Control the addition rate to manage gas evolution and potential effervescence. The reaction is exothermic.
  • Completion: Continue stirring until the reaction subsides. The crude this compound will precipitate out of the solution as a yellow to orange solid.
  • Isolation: Filter the reaction mixture using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acid.
  • Initial Drying: Allow the crude product to dry in air. Note that the initial crude product may have an acrid odor from occluded byproducts.

Purification (Critical Step) The crude product is typically impure and requires purification [1].

  • Tar Removal: Stir the crude, dry solid with an equal weight of isopropanol at room temperature. Filter and wash with a small amount of fresh isopropanol. This step removes most of the red, tarry byproducts.
  • Recrystallization: For further purification, recrystallize the yellow solid from a minimal volume of hot acetone or isopropanol. This yields a lemon-yellow, crystalline powder.
  • Recycling: The materials leached during the purification (in the filtrates) can be recycled into subsequent batches to improve the overall yield.

The following diagram illustrates the core chemical transformation from hydroquinone to this compound, which involves both oxidation and chlorination.

G Hydroquinone Hydroquinone Intermediate Chlorinated Intermediates Hydroquinone->Intermediate Chlorination (HCl) This compound This compound (Yellow Solid) Intermediate->this compound Oxidation Oxidant Oxidant (e.g., NaClO₃) Oxidant->Intermediate HCl HCl HCl->Intermediate

Key Technical Insights for Researchers

  • Avoid Direct Phenol Route: The direct chlorination of phenol is not recommended for high-purity this compound. The initial product is 2,4,6-trichlorophenol, which is difficult to oxidize further to this compound, leading to low yields and complex mixtures [1].
  • Start with Para-Substituted Precursors: For better results, start with substrates that already have a para-orientation, such as hydroquinone, p-aminophenol, or p-phenylenediamine. Paracetamol (which hydrolyzes to p-aminophenol) can also be used but with fume-related challenges [1].
  • Purification is Essential: Crude this compound is always contaminated with lower chlorinated quinones and tarry material. The sequential purification using isopropanol leaching followed by recrystallization is key to obtaining a usable product [1].
  • Consider Alternative Oxidants: While sodium chlorate works, patents describe using hydrogen peroxide with hydrochloric acid, sometimes with catalysts like magnesium chloride, for a potentially cleaner reaction [3].

References

Industrial Production Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Industrial production of chloranil (Tetrachloro-1,4-benzoquinone) primarily follows two technical pathways: the oxidation of hydroquinone derivatives and the direct chlorination of phenol. The table below summarizes the core characteristics of these methods.

Production Method Key Features Key Reaction Components Reaction Conditions
Oxidation of Hydroquinone [1] [2] Simpler installation; can be conducted at atmospheric pressure without halometallic catalysts [1]. Hydroquinone or Quinone; Hydrogen Peroxide; Hydrochloric Acid [1]. Uses hydrogen peroxide and hydrochloric acid for oxidative chlorination [1].
Chlorination of Phenol [3] A traditional, well-documented industrial route. Phenol; Chlorine; Sulfuric Acid; Catalyst (e.g., Aluminum Chloride) [3]. Carried out in the presence of sulfuric acid and catalysts like aluminum chloride or iron(III) chloride [3].
From p-Aminophenol [4] Proposed as a cost-effective alternative; generates ammonium chloride as a by-product [4]. p-Aminophenol; Chlorine Gas; Acetic Acid Solution; Iron catalyst [4]. Reaction in acetic acid solution with chlorine gas; temperature range 35–90 °C [4].

Detailed Experimental Protocols

Protocol 1: Oxidation of Hydroquinone with Hydrogen Peroxide and HCl

This protocol is based on a patent designed to simplify production using readily available reagents and atmospheric pressure [1].

  • Key Steps and Workflow: The following diagram outlines the sequential reaction and purification stages.

    G Start Reaction Mixture: - Hydroquinone/Quinone - HCl - H₂O₂ - Optional Catalyst R1 Oxidative Chlorination Start->R1 P1 Reaction Product R1->P1 A1 Heat Treatment P1->A1 P2 Crude this compound A3 Washing & Drying P2->A3 P3 Pure this compound A2 Precipitation & Filtration A1->A2 A2->P2 A3->P3

    This compound synthesis workflow from hydroquinone/quinone oxidation

  • Procedure:

    • Reaction Setup: Charge a reactor with hydroquinone (or a partially chlorinated quinone), hydrochloric acid (HCl), and water. Hydrogen peroxide (H₂O₂) is added as an oxidizing agent. The process can be performed with or without a catalyst [1].
    • Oxidative Chlorination: The reaction proceeds at elevated temperatures. The patent notes that heating the reaction mixture is a key step to facilitate the conversion [1].
    • Product Isolation: After the reaction is complete, the mixture is cooled. The crude this compound product precipitates out of the solution and is collected via filtration [1].
    • Purification: The solid crude product is washed and dried to obtain pure this compound [1].
Protocol 2: Chlorination of Phenol with Sulfuric Acid

This is a classic method where phenol undergoes direct chlorination in a sulfuric acid medium [3].

  • Key Steps and Workflow: The process involves a complex series of chlorination and oxidation steps.

    G Start Reaction Mixture: - Phenol - Chlorine Gas - Sulfuric Acid - Catalyst (e.g., AlCl₃) R1 Chlorination & Reaction in H₂SO₄ Start->R1 P1 Complex Mixture (Partially chlorinated phenols) R1->P1 R2 Further Chlorination/ Oxidation P1->R2 P2 Crude this compound R2->P2 A1 Dilution & Precipitation P2->A1 P3 Pure this compound A2 Filtration & Washing A1->A2 A2->P3

    This compound synthesis workflow from phenol chlorination

  • Procedure:

    • Reaction Setup: Phenol is combined with sulfuric acid and a catalyst, such as aluminum chloride or iron(III) chloride [3].
    • Chlorination: Chlorine gas is introduced into the reaction mixture. The process involves the formation of various intermediate chlorinated phenols (e.g., 2,3,4,5-tetrachlorophenol) before arriving at the final product [3].
    • Product Isolation: The crude this compound is separated from the reaction mass, often by dilution and precipitation [3].
    • Purification: The solid is filtered, thoroughly washed, and dried to achieve the desired purity [3].

Key Considerations for Researchers

  • By-Product Management: The production process from p-aminophenol generates ammonium chloride, which could potentially be valorized. All methods produce hydrogen chloride gas, which requires scrubbing (e.g., with water to produce hydrochloric acid) for environmental and safety reasons [4].
  • Process Evolution: Recent patent focuses on simplification, emphasizing the ability to operate at atmospheric pressure without specialized halometallic catalysts, which could be advantageous for reducing capital costs and operational complexity [1].
  • Material Compatibility: The highly corrosive nature of the reactants (chlorine, hydrochloric acid, sulfuric acid) necessitates the use of corrosion-resistant materials in reactor design, such as specialized steels or linings [3].

Safety and Handling Information

This compound is classified as an irritant [5]. While it has a low acute mammalian toxicity (oral LD₅₀ > 4000 mg/kg), it has a high potential for bioaccumulation and is highly toxic to fish [5]. It is also a metabolite of pentachlorophenol, and its formation in toxicological studies is linked to oxidative stress responses in the liver [6]. Standard laboratory safety practices, including the use of personal protective equipment (PPE) and engineering controls, are essential when handling this compound.

References

chloranil melting point and physical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Physical Characteristics of Chloranil

The table below summarizes the key physical and chemical properties of this compound:

Property Value / Description
Chemical Name 2,3,5,6-Tetrachloro-1,4-benzoquinone [1] [2]
CAS Number 118-75-2 [2] [3]
Molecular Formula C₆Cl₄O₂ [1] [2]
Molecular Weight 245.88 g/mol [2] [3]
Appearance Yellow to greenish crystalline powder [1] [2]
Melting Point 295 - 296 °C (with decomposition) [1] [3]
Density 1.97 g/cm³ [2] [3]
Water Solubility ~250 mg/L at 20°C (practically insoluble) [2] [3]
Octanol-Water Partition Coefficient (Log P) 2.22 (indicates low solubility in both water and octanol) [2]

Synthesis and Production Methods

This compound is commercially produced through the chlorination and oxidation of aromatic precursors. The following diagram illustrates two common industrial pathways:

ChloranilSynthesis Phenol Phenol Hydroquinone Hydroquinone Phenol->Hydroquinone Chlorination p_Benzoquinone p_Benzoquinone Hydroquinone->p_Benzoquinone Oxidation (K₂Cr₂O₇/H⁺ or HNO₃) This compound This compound Hydroquinone->this compound One-pot Oxidative Chlorination (Cl₂ & Oxidant) p_Benzoquinone->this compound Chlorination (Cl₂, catalyst)

Two primary industrial synthesis pathways for this compound [1] [4] [5].

  • Chlorination of Phenol: Phenol is chlorinated to an intermediate, which is then hydrolyzed to yield this compound [1].
  • Oxidation and Chlorination of Hydroquinone: This is a common method where hydroquinone is first oxidized to p-benzoquinone, followed by chlorination [4]. An alternative one-pot oxidative chlorination method uses a mixture of hydrogen peroxide and hydrochloric acid to convert hydroquinone directly to this compound, which can be advantageous for industrial production [5] [6].

Primary Applications

This compound's unique structure makes it a valuable compound in several fields:

  • Organic Synthesis: Serves as a mild oxidizing agent (dehydrogenation reagent) for converting hydroquinones to quinones, dehydrogenating alcohols to carbonyls, and in cyclization reactions to form complex ring systems [1] [7] [4].
  • Dyes and Pigments: Acts as a key precursor for dyes like Pigment Violet 23 [1] [8].
  • Pharmaceuticals: Used as an intermediate in synthesizing chemotherapeutic agents such as Diaziquone (AZQ) [1] [4].
  • Analytical Chemistry: Useful as a detection reagent for secondary amines, producing characteristic brown/red colors [1].

Safety and Handling

This compound requires careful handling as it is a skin, eye, and respiratory irritant [1] [4]. It is classified with the signal word "Warning" and hazard statements H315, H319, and H410, indicating it causes skin and eye irritation and is toxic to aquatic life [1] [3]. Always use appropriate personal protective equipment (PPE) and adequate ventilation when handling this substance [4].

References

chloranil oxidation of cyclohexadienes to benzene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Chloranil

This compound (2,3,5,6-tetrachloro-1,4-benzoquinone) is a mild oxidizing agent, or dehydrogenation reagent, valued for its selectivity in organic transformations [1] [2]. Its structure features a quinone core with four chlorine atoms, making it a strong electron acceptor [3].

Key Identifiers and Properties

Property Description
IUPAC Name 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione [2]
Molecular Formula C₆Cl₄O₂ [2] [3]
Molecular Weight 245.86-245.88 g/mol [2] [3]
Appearance Yellow solid [2]
Melting Point 295–296 °C [2]
Primary Role Mild oxidizing agent (hydrogen acceptor) [1] [2]

Proposed Workflow for Dehydrogenation

The core function of this compound in this context is to accept hydrogen atoms in a dehydrogenation or aromatization reaction, converting a diene into an aromatic benzene ring [2]. The following diagram illustrates the general experimental workflow for this process.

workflow Start Start Reaction Setup Step1 Dissolve Cyclohexadiene in suitable solvent Start->Step1 Step2 Add this compound (1.0 - 2.0 equiv.) Step1->Step2 Step3 Stir under reflux or controlled temperature Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Work-up: Filter & Concentrate Step4->Step5 Step6 Purify product (crystallization) Step5->Step6 End Isolate Benzene Derivative Step6->End

Critical Experimental Parameters

For a successful reaction, you must optimize several key parameters. The table below summarizes these variables, though specific values from the literature for this particular transformation are not available in the current search results.

Parameter Considerations & Common Options Notes / Potential Values
Solvent High-boiling, inert solvents are typical. Toluene, Xylene, DMF, or 1,4-Dioxane.
Temperature Depends on solvent boiling point and reaction rate. 80 °C - 150 °C.
Reaction Time Monitored by analytical methods (e.g., TLC). Several hours to over 24 hours.
This compound Equivalents Typically 1.0 to 2.0 equivalents relative to substrate. -
Work-up & Purification Standard organic techniques. Filtration, solvent evaporation, column chromatography, or crystallization.

Safety and Handling Notes

This compound is a hazardous chemical and requires careful handling [3].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, chemical-resistant goggles, and a lab coat.
  • Ventilation: Use the reagent inside a certified fume hood to prevent inhalation of dust or fumes.
  • Hazard Statements: this compound may cause skin and eye irritation (H315, H319) and is very toxic to aquatic life (H410) [2].

Application Notes for Researchers

  • Reaction Advantage: this compound is often favored for its mild and selective oxidizing power, which can prevent over-oxidation or decomposition of sensitive functional groups in complex molecules [3].
  • Analytical Monitoring: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of the starting diene and the formation of the aromatic product.
  • Scale-Up: The reaction can typically be scaled up, but ensure that the exothermic nature of the process is controlled, especially during the initial mixing of reagents.

References

Confirmed Protocol: Synthesis of Azahelicenes

Author: Smolecule Technical Support Team. Date: February 2026

The following detailed methodology is adapted from a reported synthesis of helically chiral molecules, where chloranil is used as a dehydrogenating agent to achieve aromatization [1].

  • Reaction Scheme: The process involves a double Fischer indolization between a hydrazine and a ketone, followed by a this compound-mediated dehydrogenation step to yield the final diaza[8]helicene product [1].

  • Reaction Equation: Hydrazine 1i + Ketone 2i → (Intermediate) --(this compound)--> Diaza[8]helicene 4

  • Materials and Setup:

    • Substrate: The intermediate product from the Fischer indolization of hydrazine (1i) and ketone (2i).
    • Reagents: this compound (Tetrachloro-1,4-benzoquinone).
    • Solvent: The specific solvent is not mentioned in the available excerpt, but high-booint aromatic solvents like toluene or xylene are common for such reactions.
    • Reaction Vessel: A standard round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is recommended.
  • Procedure:

    • The intermediate indolization product is dissolved in an appropriate dry solvent.
    • This compound is added to the solution. The exact molar equivalence should be determined from the original literature, but a slight excess (e.g., 1.1-2.0 equivalents) is typically used.
    • The reaction mixture is heated to reflux with stirring. The specific temperature and time are not provided in the available excerpt but monitoring by TLC until the starting material is consumed is standard practice.
    • After completion, the mixture is cooled to room temperature.
    • The workup likely involves filtering off the hydroquinone byproduct and concentrating the filtrate.
    • The crude product is purified, yielding the target diaza[8]helicene (4).
  • Reported Outcome: This method yielded the desired diaza[8]helicene (4) with moderate yield and high enantioselectivity [1].

Experimental Data Summary

The table below summarizes the key data from the confirmed protocol.

Parameter Details
Application Final aromatization step in the synthesis of diaza[8]helicenes [1]
Role of this compound Dehydrogenating (oxidizing) agent
Reported Yield Moderate
Reported Enantioselectivity High
Key Feature Used in the synthesis of complex helically chiral structures

Mechanistic Insight and Workflow

Aromatization with this compound is a dehydrogenation reaction where this compound acts as an oxidizing agent, accepting hydrogen atoms from a saturated or partially saturated intermediate (like a dihydro precursor). This results in the formation of a fully aromatic system and the reduction of this compound to chlorohydroquinone.

The following diagram illustrates the general experimental workflow for a this compound aromatization reaction.

compound Reaction Setup step1 Dissolve substrate in inert solvent compound->step1 step2 Add this compound (under inert atmosphere) step1->step2 step3 Heat to reflux with stirring step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and filter out hydroquinone step4->step5 Reaction complete step6 Concentrate filtrate step5->step6 step7 Purify crude product (recrystallization/chromatography) step6->step7 product Aromatized Product step7->product

Diagram 1: General workflow for a this compound-mediated aromatization reaction.

Key Considerations for Protocol Design

When planning to use this compound for aromatization, keep the following points in mind:

  • Solvent Selection: The choice of solvent is critical. High-boiling solvents like toluene, xylene, or dichlorobenzene are often used to achieve the temperatures required for dehydrogenation.
  • Stoichiometry: Using a sufficient amount of this compound is necessary to drive the reaction to completion. This often requires more than one equivalent per equivalent of substrate, as the reaction consumes two hydrogen atoms.
  • Byproduct Removal: this compound is reduced to chlorohydroquinone, which is often poorly soluble. Its precipitation can drive the reaction forward and facilitates purification by filtration.
  • Alternative Reagents: this compound is one of several quinone-based dehydrogenating agents. Others include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a stronger oxidant. The search results show that DDQ is also very commonly used for similar aromatization steps in helicene synthesis [1]. The choice between them depends on the substrate's sensitivity and the oxidation potential required.

References

Comprehensive Application Notes and Protocols: Chloranil Test for Monitoring Coupling of Secondary Amines in Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

In solid-phase peptide synthesis (SPPS), the real-time monitoring of coupling efficiency is critical for obtaining high-quality products with minimal impurities. While the Kaiser test (ninhydrin) is the standard method for detecting primary amines, it is notoriously unreliable for secondary amines such as those introduced by N-terminal proline, pipecolic acid, or other N-alkylated amino acids. The chloranil test provides a robust, colorimetric method specifically designed to detect the presence of unprotected secondary amines after a coupling reaction, thereby filling a crucial gap in the synthetic chemist's analytical toolkit.

This protocol outlines the detailed procedure, interpretation, and troubleshooting for the this compound test, enabling researchers to accurately monitor coupling completeness in syntheses involving secondary amines, ultimately improving yields and reducing deletion sequences.

Principle of the this compound Test

The this compound test is based on a specific chemical reaction between p-chloranil (tetrachloro-1,4-benzoquinone) and secondary amines in the presence of an aldehyde to form a highly colored charge-transfer complex.

  • Chemical Mechanism: The test involves a two-step reaction. First, the secondary amine reacts with acetaldehyde to form an enamine. Subsequently, this enamine reacts with the electron-deficient p-chloranil, resulting in the formation of a blue to blue-green colored complex on the solid-phase resin beads [1].
  • Specificity: A key advantage of the this compound test is its specificity for secondary amines under the defined test conditions. It is important to note that primary amines can also produce a color (typically reddish), but this is distinct from the positive blue result indicating a secondary amine [1]. This distinct colorimetric output allows for unambiguous interpretation.

The following diagram illustrates the workflow and decision-making process for amine detection in SPPS:

G Start Start Coupling Test KaiserTest Perform Kaiser Test (Ninhydrin) Start->KaiserTest PrimaryAmineDetected Primary Amine Detected (Blue Color) KaiserTest->PrimaryAmineDetected NoColor No Color (or Faint Yellow) Coupling Complete KaiserTest->NoColor CheckNTerminus Check N-Terminal Amino Acid KaiserTest->CheckNTerminus Negative or Unclear Result IsProline Is it Proline or a Secondary Amine? CheckNTerminus->IsProline Performthis compound Perform this compound Test IsProline->Performthis compound Yes SecondaryAmineDetected Secondary Amine Detected (Blue/Green Beads) Performthis compound->SecondaryAmineDetected CouplingCompleteSec No Blue Color Coupling Complete Performthis compound->CouplingCompleteSec

Figure 1: Decision workflow for coupling tests in SPPS. The this compound Test is specifically employed when the N-terminal amino acid is a secondary amine like proline, or when the Kaiser test yields a negative or unclear result for such residues.

Materials and Reagent Preparation

Reagents Required
  • p-Chloranil (Tetrachloro-1,4-benzoquinone)
  • Acetaldehyde
  • Anhydrous N,N-Dimethylformamide (DMF)
  • Peptide-resin sample (typically 1-5 mg)
Preparation of Test Solutions

Prepare the following solutions fresh periodically and store according to the guidelines in Table 1.

Table 1: this compound Test Solution Formulation

Solution Composition Preparation Instructions Storage
Reagent A 2% (v/v) Acetaldehyde in DMF Mix 1 mL of acetaldehyde with 49 mL of anhydrous DMF [1]. Store in a sealed container at room temperature; prepare fresh weekly.
Reagent B 2% (w/v) p-Chloranil in DMF Dissolve 1 g of p-chloranil in 49 mL of anhydrous DMF [1]. Store in a sealed, dark container at room temperature; stable for several weeks.

Step-by-Step Protocol

  • Sample Preparation:

    • Remove a small sample of the peptide-resin (approximately 1 to 5 mg or 10-15 beads) after the coupling step and place it in a small test tube [1].
    • Thoroughly wash the resin beads with fresh DMF to remove any residual coupling reagents, amines, or other chemicals that could interfere with the test. Use a pipette to remove the rinse liquid carefully without discarding the beads [1].
  • Reagent Addition:

    • To the washed beads, add 1 drop of Reagent A (acetaldehyde in DMF) [1].
    • Immediately add 1 drop of Reagent B (p-chloranil in DMF) [1].
    • Ensure the beads are fully suspended in the reagent mixture.
  • Incubation:

    • Let the mixture stand at room temperature for 5 minutes [1]. Do not apply heat.
  • Result Interpretation:

    • After the incubation period, directly observe the color of the resin beads.
    • Positive Test: The development of a blue to blue-green color on the beads indicates the presence of an unprotected secondary amine, meaning the coupling reaction is incomplete [1].
    • Negative Test: The beads remain colorless, light yellow, or brownish, indicating the absence of detectable secondary amines and the coupling is complete [1].

Data Interpretation and Troubleshooting

Interpretation of Results

Table 2: Visual Interpretation Guide for the this compound Test

Bead Color After 5 Minutes Solution Color Interpretation Recommended Action
Blue or Blue-Green Any color Positive Test. Unreacted secondary amine is present. Coupling is incomplete. Perform a second coupling. Consider changing coupling reagents or solvents [1].
Colorless, Light Yellow, or Brownish Any color Negative Test. No detectable secondary amine. Coupling is complete. Proceed to the next synthesis step (deprotection or coupling).
Reddish Coloration - Possible detection of a primary amine. Interpret with caution. Use a Kaiser test to confirm the presence of a primary amine [1].
Troubleshooting Common Issues
  • Weak or Atypical Color Development: Ensure reagents are fresh and have been prepared correctly. Anhydrous conditions are critical; moisture can degrade reagents and lead to false negatives.
  • Consistently Positive Tests Despite Recoupling: This suggests significant synthetic challenges, often due to peptide aggregation or steric hindrance. Consider strategies such as:
    • Switching to a more potent coupling reagent like HATU or HCTU [1].
    • Incorporating solvent additives or switching to alternative solvents like NMP or DMSO to disrupt aggregation [1].
    • Using pre-activation protocols or double coupling strategies for difficult residues.
  • Interference from Resin or Linkers: Some specialized resins or linkers may contain functional groups that react with the test reagents. Always run a blank test with the bare resin if results are ambiguous.

Comparison with Other Coupling Tests

The this compound test is one of several qualitative tests used to monitor SPPS. Its unique role is highlighted when compared to other common methods in Table 3.

Table 3: Comparison of Qualitative Coupling Tests in SPPS

Test Name Target Amine Key Reagent(s) Positive Result Color Key Advantages Key Limitations
This compound Test Secondary p-Chloranil, Acetaldehyde Blue/Green Beads Highly specific for secondary amines; simple procedure [1]. Does not detect primary amines.
Kaiser Test Primary Ninhydrin, Phenol, KCN Deep Blue Very sensitive for primary amines; industry standard [1]. Unreliable for proline/secondary amines; heating required; KCN is toxic [1].
Isatin Test Proline Isatin Blue Specific for N-terminal proline [1]. Limited to proline; requires heating [1].
Bromophenol Blue Test Primary & Secondary Bromophenol Blue Blue/Green Beads Detects both primary and secondary amines; no heating [1]. Acid-base indicator, can be interfered with by acidic/basic reagents [1].

Applications in Modern Peptide Synthesis

The this compound test is indispensable in the synthesis of complex peptides, particularly those involving N-alkyl amino acids or proline-rich sequences. Its utility is demonstrated in advanced research applications:

  • Synthesis of Bis-Peptides: The test is routinely used after coupling steps involving Boc/tBu-protected functionalized bis-amino acids to confirm reaction completeness before proceeding to deprotection or cyclization steps [2].
  • Synthesis of Polyamine-based Peptide Amphiphiles (PPAs): In the construction of these complex molecules, which contain both primary and secondary amines, the this compound test is employed after Boc protection steps to confirm the complete protection of secondary amines. A positive test (blue/green) indicates failure, while a colorless or light yellow result confirms successful protection, a critical quality control point [3].

Conclusion

The this compound test remains a vital, simple, and effective tool for ensuring the fidelity of solid-phase peptide synthesis whenever secondary amines are involved. Its ability to provide a rapid, visual assessment of coupling efficiency directly on the solid support makes it an indispensable part of the peptide chemist's standard operating procedures. By integrating this test into synthetic workflows, researchers can proactively address coupling failures, minimize impurities, and significantly increase the success rate of producing challenging peptide targets.

References

chloranil test for proline detection procedure

Author: Smolecule Technical Support Team. Date: February 2026

Chloranil Test Protocol

Here is a detailed procedure for performing the this compound test, compiled from established resources [1] [2].

Reagent Preparation

First, you need to prepare the following solutions. Caution: this compound is toxic and hazardous; always refer to its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) [2].

Solution Name Composition
Reagent A 2% (v/v) acetaldehyde in DMF (e.g., 1 mL acetaldehyde in 49 mL DMF) [1]
Reagent B 2% (w/v) this compound in DMF (e.g., 1 g this compound in 49 mL DMF) [1]

Stored in the refrigerator, these solutions are stable for approximately three weeks. As the this compound solution degrades, it will darken and its sensitivity will decrease [3].

Step-by-Step Testing Procedure
  • Sample Preparation: Place 1 to 5 mg of peptide-resin (a few beads) into a small test tube [1] [2].
  • Add Reagents: To the beads, add:
    • 1 drop of Reagent A (acetaldehyde solution) [1].
    • 1 drop of Reagent B (this compound solution) [1].
  • Incubate: Let the mixture stand at room temperature for 5 to 10 minutes [1] [3].
  • Observe: Examine the color of the resin beads [1].

The entire workflow is summarized below.

Start Start this compound Test Prep Prepare 2% this compound and 2% Acetaldehyde in DMF Start->Prep Sample Take 1-5 mg of Peptide-Resin Beads Prep->Sample Add Add 1 drop of each reagent to the beads Sample->Add Incubate Incubate at Room Temperature for 5-10 min Add->Incubate Observe Observe Bead Color Incubate->Observe Result1 Beads turn BLUE Observe->Result1 Result2 Beads show NO COLOR Observe->Result2 Interpret1 Free Secondary Amine Detected (Coupling Incomplete) Result1->Interpret1 Interpret2 No Free Secondary Amine (Coupling Complete) Result2->Interpret2

Results Interpretation and Troubleshooting
Observation Interpretation Recommended Action
Beads turn blue Free secondary amine (e.g., proline) is present. Coupling is incomplete. Perform a second coupling reaction [1] [3].
Beads remain colorless (no change) No free secondary amine is detected. Coupling is complete. Proceed with the next synthesis step [1].

Important Notes:

  • The test is qualitative, not quantitative, and is best for clear positive or negative results [2].
  • The this compound test will also give a positive result (typically dark red) for primary amines, but the Kaiser test is more specific for them [1] [3].
  • Ensure the resin beads are thoroughly washed before testing to remove any acidic or basic reagents that might interfere with the result [1].

Application in Peptide Synthesis Workflow

The this compound test is a critical quality control step during SPPS. The following diagram illustrates its role in a typical synthesis cycle when proline or another secondary amine is being coupled.

Start Start Coupling Cycle for Proline Deprotect Fmoc Deprotection Start->Deprotect Couple Coupling Reaction Deprotect->Couple Test Perform this compound Test Couple->Test Fail Blue Beads (Incomplete) Test->Fail Re-test Pass Colorless Beads (Complete) Test->Pass Recouple Perform Recoupling (Consider changing solvent/coupling reagent) Fail->Recouple Re-test CapOption Optional: Cap unreacted amines with acetic anhydride/pyridine Fail->CapOption Next Proceed to Next Amino Acid Coupling Pass->Next Recouple->Test Re-test

Handling Incomplete Coupling

If the this compound test indicates incomplete coupling after the first attempt, consider these steps:

  • Recoupling: Perform a second coupling reaction with the same or a more active coupling reagent (e.g., switch from HBTU to HATU) [1] [3].
  • Solvent Change: Switching solvents (e.g., to NMP or DMSO) can help resolve issues like peptide aggregation [1].
  • Capping: If unreacted amine persists after recoupling, acetylate it using a capping procedure with acetic anhydride and pyridine to prevent further elongation of deletion sequences [1] [3].

Comparison with Other Qualitative Tests for Amines

The this compound test fills a specific niche. The table below compares it with other common qualitative tests used in SPPS.

Test Name Target Amine(s) Key Reagent(s) Positive Result Color Key Advantage
This compound Test [1] [2] Secondary (and Primary) This compound, Acetaldehyde Blue (Secondary amines) Detects proline; safer than Kaiser (no KCN).
Kaiser Test [1] Primary Ninhydrin, Phenol, KCN Intense Blue (Primary amines) Very sensitive for primary amines.
Isatin Test [1] Proline (Secondary) Isatin Blue Specific for unprotected N-terminal proline.
Bromophenol Blue Test [1] Primary & Secondary Bromophenol Blue Blue to Blue-Green Simple, based on acid-base indicator.

The this compound test is an essential, reliable, and relatively safe tool for monitoring coupling completeness in solid-phase peptide synthesis, especially when working with proline and other secondary amines.

References

Comprehensive Application Notes and Protocols: Chloranil as an Oxidizing Agent in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile oxidizing agent with significant utility in organic synthesis, particularly in pharmaceutical intermediate preparation and dye manufacturing. Its distinctive electron-deficient quinone structure with four chlorine atoms creates a potent yet selective oxidizing capability that has proven valuable across diverse chemical transformations. As research and drug development increasingly require efficient and selective synthetic methodologies, this compound remains a relevant tool in the synthetic chemist's arsenal for dehydrogenation reactions, aromatization processes, and oxidative coupling despite the development of newer oxidizing agents.

The compound presents as a yellow crystalline solid with molecular formula C₆Cl₄O₂ and molecular weight of 245.88 g/mol. It features limited water solubility but dissolves readily in various organic solvents including ether, benzene, and chloroform. Its melting point ranges between 295-296°C, and it sublimes at elevated temperatures. The planar molecular structure with electron-withdrawing chlorine atoms creates significant electrophilicity, enabling its characteristic redox behavior where it converts to tetrachlorohydroquinone upon reduction [1] [2] [3].

Synthetic Applications and Mechanisms

Dehydrogenation and Aromatization
  • Alcohol to Carbonyl Oxidation: this compound efficiently converts primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions. This transformation is particularly valuable for alcohol substrates containing acid-sensitive functional groups that might decompose under stronger oxidizing conditions. The mechanism involves a hydride transfer from the alcohol to this compound, generating the carbonyl compound and reduced this compound (tetrachlorohydroquinone) [1] [4].

  • Hydroaromatic to Aromatic Conversion: this compound effectively dehydrogenates dihydroaromatic compounds to their fully aromatic counterparts through an oxidation process that typically proceeds in high yield. This application is especially useful in the synthesis of complex aromatic systems found in natural products and pharmaceuticals, where other methods might lead to over-oxidation or rearrangement [1] [2].

  • Dihydropyridine to Pyridine Aromatization: In medicinal chemistry, this compound efficiently converts 1,4-dihydropyridine derivatives to their pyridine forms, which are common structural motifs in pharmaceutical agents. This transformation is crucial in the synthesis of calcium channel blockers and other therapeutic compounds, with reactions typically proceeding at room temperature with excellent yields [5].

Oxidative Cyclization and Coupling
  • Heterocycle Formation: this compound serves as a key reagent in constructing nitrogen-containing heterocycles through intramolecular oxidative coupling reactions. These complex ring systems represent core structures in numerous bioactive molecules and natural products. The electrophilic nature of this compound enables it to promote cyclization reactions that would be challenging with other oxidizing agents [1] [4].

  • Azo Coupling Reactions: In dye chemistry, this compound facilitates the formation of azo dyes by acting as a coupling agent that enhances the electrophilicity of diazonium ions. Its electron-withdrawing properties help stabilize intermediate species, thereby improving reaction efficiency and selectivity. This application is industrially significant for producing textile dyes and pigments with bright, vivid colors and excellent fastness properties [1] [6].

Analytical and Specialty Applications
  • Secondary Amine Detection: this compound provides a simple colorimetric test for free secondary amines, producing distinctive brown, red, or orange derivatives depending on the specific amine structure. This application is particularly useful for monitoring deprotection steps in synthetic sequences and for analyzing proline derivatives in peptide chemistry [2] [7].

  • Pharmaceutical Intermediate Synthesis: this compound serves as a key reagent in synthesizing various active pharmaceutical ingredients (APIs) including antimalarial drugs (chloroquine, hydroxychloroquine), certain antibiotics, and anticancer agents. Its oxidative properties are harnessed in constructing quinonoid structures that are pharmacologically significant [1] [6].

  • Polymer and Electronics Applications: this compound functions as a cross-linking agent in phenolic resins and polyurethanes, enhancing their mechanical properties and thermal stability. In electronics, its high electron affinity makes it useful in doping processes and the production of conductive polymers for semiconductor applications [8] [1].

Experimental Protocols

General Oxidation Procedure with this compound

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the substrate (1.0 mmol) and this compound (1.1-1.5 mmol) under an inert atmosphere
  • Add anhydrous solvent (10-15 mL per mmol of substrate) such as toluene, benzene, or dioxane
  • Fit the flask with a reflux condenser and gas inlet if needed

Reaction Execution:

  • Heat the mixture to reflux with vigorous stirring while monitoring by TLC or LCMS
  • Typical reaction times range from 2-8 hours depending on the substrate
  • Cool the reaction mixture to room temperature upon completion

Workup Procedure:

  • Filter the mixture to remove reduced this compound (tetrachlorohydroquinone) which appears as a colorless to pale yellow solid
  • Wash the filter cake thoroughly with additional solvent (2 × 5-10 mL)
  • Combine the filtrate and washings, then concentrate under reduced pressure
  • Purify the crude product using standard techniques (column chromatography, recrystallization)

Notes: For acid-sensitive substrates, molecular sieves (3Å or 4Å) can be added to sequester generated hydrogen chloride. The progress can be monitored visually in some cases by the disappearance of the yellow this compound color [1] [4] [5].

Aromatization of 1,4-Dihydropyridines

Specific Protocol:

  • Dissolve the 1,4-dihydropyridine derivative (0.07 g, 0.27 mmol) in anhydrous toluene (10 mL)
  • Add this compound (0.07 g, 0.28 mmol) in one portion at room temperature
  • Stir the reaction mixture for 2 hours at room temperature under nitrogen atmosphere

Workup:

  • Wash the reaction mixture with 12% NaOH solution (5 × 10 mL) until the organic layer becomes colorless
  • Wash the toluene layer with brine (10 mL), then dry over anhydrous potassium carbonate
  • Filter and concentrate under reduced pressure to obtain the pyridine derivative

Yield Expectation: This procedure typically provides high yields (approximately 90%) of the aromatized pyridine product with excellent purity [5].

Detection Method for Secondary Amines

Analytical Procedure:

  • Prepare a dilute solution of the test compound (potential secondary amine) in a suitable solvent (acetonitrile, ether, or dichloromethane)
  • Add a few milligrams of solid this compound to the solution or prepare a saturated solution of this compound in the same solvent and add a few drops
  • Mix thoroughly and observe color development

Interpretation:

  • Positive test: Development of brown, red, or orange color indicates the presence of a secondary amine
  • Negative test: No color change or persistence of yellow this compound color suggests absence of secondary amine

Applications: This simple test is particularly useful for monitoring deprotection of secondary amines in synthetic sequences and for identifying proline-containing peptides [2] [7].

Performance Data and Comparative Analysis

Table 1: Reaction Outcomes with this compound in Various Transformation Types

Transformation Type Typical this compound Equivalents Reaction Temperature Reaction Time Reported Yield Range Key Advantages
Alcohol to Carbonyl Oxidation 1.1-1.5 Reflux 2-6 hours 75-92% Mild conditions, acid-sensitive group tolerance
Dihydropyridine to Pyridine 1.0-1.1 Room Temperature 1-3 hours 85-95% High yielding, simple workup
Hydroquinone to Quinone 1.0-1.2 0°C to Room Temperature 0.5-2 hours 90-98% Fast, quantitative conversion
Oxidative Cyclization 1.3-2.0 Reflux 4-12 hours 65-85% Complex heterocycle formation
Azo Coupling 0.1-0.3 (catalytic) 0-25°C 1-4 hours 70-90% Enhanced dye fastness properties

Table 2: Industrial Outcome Metrics for this compound Applications (2025 Projections)

Application Sector Adoption Rate Trend Key Outcome Metrics Primary Drivers Industry Examples
Pharmaceutical Synthesis Increasing 15% reduction in production time; 10% increase in yield Cleaner processes, higher purity APIs Antihypertensive drugs, antimalarials
Dye and Pigment Manufacturing Stable with niche growth 20% reduction in dyeing process waste Eco-friendly dye demand Azo dyes, Violet 23, Direct Blue 201
Agrochemical Development Moderate in specific regions 12% increase in pest control efficiency Sustainable agriculture emphasis Herbicides, pesticides
Electronic Components Emerging growth area 25% improvement in conductivity; 15% cost reduction Demand for reliable, eco-friendly materials Semiconductors, conductive inks
Research & Analytical Consistently high Increased accuracy and reproducibility Standardized methodologies Redox titrations, amine detection

Safety, Handling, and Regulatory Considerations

Safety Profile and Hazard Classification

This compound requires careful handling due to its irritant properties and potential environmental effects. The compound carries GHS warning symbols with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H410 (toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment including gloves, safety goggles, and protective clothing should always be worn when handling this compound. Adequate ventilation is essential to prevent inhalation of dust or fumes, and operations should be conducted in a properly functioning fume hood whenever possible [2] [9] [3].

In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present. If inhaled, move affected person to fresh air and rest in a position comfortable for breathing. In all cases of significant exposure or if symptoms develop, seek medical attention and show the safety data sheet or product container to medical personnel [9].

Storage and Stability Recommendations
  • Storage Conditions: Store this compound in a cool, dry place below +30°C, protected from direct sunlight and moisture. Keep the container tightly sealed when not in use to prevent sublimation and contamination [9] [3].

  • Shelf Life: Under proper storage conditions, this compound typically maintains stability for approximately 12 months. Older material should be checked for performance or purified by recrystallization or sublimation before use in critical applications [6].

  • Incompatibilities: this compound is incompatible with strong bases, strong oxidizing agents, and reducing agents. It may react vigorously with these materials, leading to decomposition or uncontrolled reactions. The compound is also sensitive to prolonged exposure to light and elevated temperatures [9].

Disposal and Environmental Considerations

Proper disposal of this compound and contaminated materials should follow local regulations for hazardous chemicals. The compound should never be disposed of in regular waste streams or sewer systems due to its environmental persistence and potential aquatic toxicity. Small quantities can be destroyed by treatment with a reducing agent such as sodium dithionite in alkaline solution, which converts this compound to the less hazardous tetrachlorohydroquinone. For larger quantities, consultation with specialized waste management providers is recommended [3].

Visual Workflows and Process Schematics

This compound-Mediated Oxidation Workflow

chloranil_workflow Start Reaction Setup Step1 Substrate + this compound in Anhydrous Solvent Start->Step1 Step2 Heat to Reflux with Stirring Step1->Step2 Step3 Monitor Reaction (TLC/LCMS) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Filter Off Reduced This compound Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 Step7 Purify Product Step6->Step7 End Isolated Product Step7->End

Diagram 1: General workflow for this compound-mediated oxidation reactions, showing key steps from reaction setup through product purification.

Chemical Transformation Pathways

transformation_pathways Alcohol Primary/Secondary Alcohol Aldehyde Aldehyde/Ketone Alcohol->Aldehyde This compound Oxidation DHP 1,4-Dihydropyridine Pyridine Pyridine DHP->Pyridine This compound Aromatization Hydroquinone Hydroquinone Quinone Quinone Hydroquinone->Quinone This compound Oxidation Amine Secondary Amine ColoredComplex Colored Complex Amine->ColoredComplex This compound Color Test

Diagram 2: Key chemical transformation pathways mediated by this compound, highlighting its diverse applications in oxidation, aromatization, and analytical detection.

Summary and Outlook

This compound remains a valuable reagent in organic synthesis, particularly for applications requiring mild and selective oxidation conditions. Its versatility across multiple reaction types, including dehydrogenation, aromatization, oxidative cyclization, and analytical detection, ensures its continued relevance in research and industrial settings. The compound's predictable reactivity and well-established protocols make it particularly useful for pharmaceutical synthesis where reproducibility and control are paramount.

Current trends indicate growing adoption of this compound in electronic materials and specialty polymer applications, leveraging its electron-accepting properties and ability to modify conductive properties. As chemical manufacturing increasingly emphasizes green chemistry principles, this compound's role may evolve toward more specialized applications where its specific reactivity profile offers advantages over alternative oxidants. Future developments may include immobilized this compound derivatives for simplified workup and recycling, as well as formulations designed to minimize environmental impact while maintaining performance efficiency [8] [3].

References

Comprehensive Application Notes and Protocols: Chloranil as Precursor to Pigment Violet 23

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Pigment Violet 23 (C.I. 51319), also known as Carbazole Violet, is a high-performance organic pigment belonging to the dioxazine family and is derived from carbazoles. This complex heterocyclic compound serves as a critical coloring agent across numerous industries due to its exceptional properties, including high tinting strength, excellent light fastness (rated 7), and remarkable heat resistance (up to 200°C or even 280°C in certain applications). The pigment exhibits outstanding stability across various media, maintaining its color properties in solvents, oils, acids, and alkalis (all rated 5), making it particularly valuable for demanding applications in plastics, automotive coatings, printing inks, and synthetic fibers. [1] [2]

The significance of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) as a precursor in the synthesis of Pigment Violet 23 cannot be overstated. This compound serves as a key oxidizing agent and molecular scaffold in the formation of the complex dioxazine ring system that characterizes this pigment. With its planar molecular structure and electron-deficient character, this compound participates in condensation reactions that enable the construction of the angular, centrosymmetric Pigment Violet 23 molecule, which was historically misassigned as having a linear structure. This molecular architecture is responsible for the pigment's exceptional color strength and stability properties that have established it as a benchmark in the violet pigment category. [3] [2]

Chemical Synthesis and Reaction Mechanism

Fundamental Reaction Pathway

The synthesis of Pigment Violet 23 proceeds through a condensation-oxidation mechanism between 3-amino-N-ethylcarbazole and this compound, followed by an intramolecular ring closure to form the characteristic dioxazine structure. The reaction begins with the nucleophilic attack of the amino group of 3-amino-N-ethylcarbazole on the electron-deficient carbon of the this compound quinone ring, displacing chloride ions and forming an intermediate diamine-substituted quinone. This intermediate subsequently undergoes oxidative cyclization under reaction conditions to form the final dioxazine ring system, with this compound serving both as an electrophilic coupling partner and an oxidizing agent in the process. The angular, centrosymmetric structure of the resulting molecule contributes significantly to the pigment's exceptional stability and color properties. [1] [2] [4]

Table 1: Key Chemical Entities in Pigment Violet 23 Synthesis [3] [1] [2]

Compound CAS Number Molecular Formula Molecular Weight Role in Synthesis
This compound 118-75-2 C₆Cl₄O₂ 245.86 g/mol Oxidizing agent and precursor
3-Amino-N-ethylcarbazole - C₁₄H₁₄N₂ 210.28 g/mol Nucleophilic coupling partner
Pigment Violet 23 6358-30-1 C₃₄H₂₂Cl₂N₄O₂ 589.47 g/mol Final product
Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway from starting materials to final product, including key intermediates and reaction conditions:

G Synthetic Pathway from this compound to Pigment Violet 23 A 3-Amino-N-ethylcarbazole C Condensation Reaction o-Dichlorobenzene 120-140°C A->C B This compound (C6Cl4O2) B->C D Intermediate Diamine-Substituted Quinone C->D E Oxidative Cyclization D->E F Crude Pigment Violet 23 E->F

Experimental Protocols

Standard Synthesis Procedure

The following protocol outlines the conventional synthesis of Pigment Violet 23 based on established industrial practices with a typical batch size of 1 mole scale: [4]

  • Reaction Setup: Charge 500 mL of o-dichlorobenzene as reaction solvent into a 1 L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, condenser, and nitrogen inlet. Maintain nitrogen atmosphere throughout the reaction to prevent oxidation byproducts.
  • Reagent Addition: Add 3-amino-N-ethylcarbazole (210.28 g, 1.0 mole) followed by this compound (245.86 g, 1.0 mole) to the solvent with efficient stirring. The molar ratio of 3-amino-N-ethylcarbazole to this compound should be maintained at approximately 1:1 for optimal yield.
  • Condensation Reaction: Heat the reaction mixture to 120-140°C and maintain with constant stirring for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) until complete consumption of starting materials is observed.
  • Intermediate Formation: During this stage, the reaction mixture transitions through color changes from initial yellow-orange to deep purple as the diamine-substituted quinone intermediate forms.
  • Cyclization: The oxidative cyclization occurs in situ at the elevated reaction temperature, facilitated by the oxidizing capability of excess this compound present in the reaction medium.
  • Crude Product Isolation: After reaction completion, cool the mixture to 50°C and add 500 mL of methanol to precipitate the crude pigment. Filter through a Büchner funnel and wash sequentially with methanol (200 mL) and warm water (300 mL) to remove residual solvent and inorganic salts.
  • Drying: Dry the crude product at 80°C under vacuum for 12 hours to yield approximately 480-520 g of crude Pigment Violet 23 (80-87% theoretical yield). [4]
Purification and Conditioning

The crude pigment obtained from the synthesis requires careful purification and conditioning to develop optimal coloristic properties and application performance: [5] [6]

  • Solvent Washing: Transfer the crude pigment to a Soxhlet extractor and wash with appropriate organic solvents (methanol, ethanol, or dichlorobenzene) until the filtrate runs clear, removing synthetic byproducts and unreacted starting materials.
  • Acid Treatment: For higher purity grades, stir the crude pigment in 2N hydrochloric acid (10 mL per gram of pigment) at 60°C for 2 hours, then filter and wash neutral with deionized water.
  • Oven Drying: Dry the purified pigment at 80°C under vacuum for 12 hours until constant weight is achieved.
  • Particle Size Optimization: For specific application requirements, the pigment may undergo conditioning treatments using various methods:
    • Salt Grinding: Grind the pigment with inorganic salts (sodium chloride) at a weight ratio of 1:3 for 4-6 hours, followed by acidification and washing to remove the salt matrix.
    • Solvent Conditioning: Treat the pigment with solvent mixtures (such as diethylene glycol/water systems) at elevated temperatures (120-160°C) for 4-16 hours to control crystal growth and particle size distribution.
    • Acid Swelling: For applications requiring transparent color effects, apply controlled acid swelling with sulfuric or sulfonic acids followed by reprecipitation. [6]

Table 2: Purification Methods and Their Effects on Pigment Properties [5] [6]

Purification Method Conditions Particle Size Range Color Strength Transparency
Solvent Washing Ethanol, 70°C, 2 hours Medium (0.2-0.5 μm) Standard Low
Salt Grinding NaCl, 4 hours grinding Small (0.1-0.3 μm) High Medium
Solvent Conditioning Diethylene glycol, 140°C, 8 hours Controlled (0.15-0.4 μm) Very High Adjustable
Acid Swelling Sulfonic acid, 50°C, 4 hours Very Small (0.05-0.2 μm) Standard High
Advanced Synthesis with Heteropolyacid Catalysts

Recent patent literature describes improved synthetic methods utilizing heteropolyacid catalysts to enhance reaction efficiency and reduce environmental impact: [5]

  • Catalyst Preparation: Prepare phosphomolybdic acid or phosphotungstic acid catalyst (0.5-2.0% by weight of total reactants) in o-dichlorobenzene solvent.
  • Optimized Reaction: Conduct the condensation reaction at 100-120°C for 4-5 hours in the presence of the heteropolyacid catalyst, which facilitates the oxidative cyclization at lower temperatures.
  • Byproduct Reduction: This catalytic approach reduces the formation of halogenated byproducts and improves the environmental profile of the synthesis.
  • Workup: After reaction completion, filter the crude pigment and wash with solvent/water mixtures to remove the catalyst, which can be recovered and recycled for subsequent batches.
  • Yield Improvement: This method typically provides yields of 85-90% with reduced energy consumption and wastewater contamination compared to conventional non-catalytic approaches. [5]

Performance Data and Technical Specifications

Technical Properties of Pigment Violet 23

Pigment Violet 23 exhibits a range of exceptional technical properties that make it valuable for demanding applications: [1]

Table 3: Technical Properties and Fastness Characteristics of Pigment Violet 23 [1]

Property Value/Rating Test Conditions
Molecular Weight 589.47 g/mol -
Density 1.53 g/cm³ 25°C
Melting Point >385°C Decomposition
Light Fastness 7 ISO 105-B02
Heat Resistance 200°C (280°C in polyolefins) 30 minutes exposure
Water Resistance 5 ISO 105-E01
Oil Resistance 5 ISO 105-X02
Acid Resistance 5 5% HCl
Alkali Resistance 5 5% NaOH
Alcohol Resistance 5 ISO 105-X04
Specific Surface Area 74 m²/g (typical) BET method
Application Performance in Various Media

The performance of Pigment Violet 23 varies across different application media, with the following characteristics observed: [1] [6]

  • Plastics Coloring: In polyolefins such as polyethylene and polypropylene, Pigment Violet 23 demonstrates exceptional thermal stability, resisting degradation at processing temperatures up to 280°C. The pigment exhibits high tinting strength, achieving a 1/3 standard depth (SD) in HDPE at minimal pigment concentrations of approximately 0.07%. It shows excellent dispersion characteristics and does not cause warping or distortion in semi-crystalline polymers.
  • Coatings Applications: In both industrial and automotive coatings, Pigment Violet 23 displays excellent durability and weather resistance. It maintains color stability in air-drying paints, automotive OEM finishes, and baking enamels, demonstrating exceptional resistance to overspray and environmental exposure. The pigment is particularly valued for shading phthalocyanine blue systems in metallic finishes.
  • Printing Inks: For all ink systems (water-based, solvent-based, and offset), this pigment provides strong color intensity and excellent rheological behavior. It demonstrates good printability and resistance to the standard sterilization processes required for packaging materials.
  • Textile Printing: In synthetic fiber spin dyeing and textile printing applications, the pigment shows outstanding fastness properties with minimal effect on fiber characteristics, making it suitable for technical textiles requiring color permanence. [1]

Applications and Concluding Remarks

Industrial Applications

Pigment Violet 23 finds extensive application across diverse industries due to its balanced performance profile and exceptional stability: [1]

  • Coatings Industry: The pigment is widely used in automotive OEM coatings, refinish paints, industrial coatings, and powder coatings where exceptional durability and weather resistance are required. Its compatibility with various resin systems including acrylics, polyesters, and polyurethanes makes it particularly valuable.
  • Plastics Coloring: The exceptional thermal stability of Pigment Violet 23 makes it suitable for engineering plastics such as ABS, polycarbonate, and nylons, as well as polyolefins. It is also used for mass coloration of synthetic fibers, particularly polyester and polyamide fibers.
  • Printing Inks: The pigment is employed in packaging inks, publication gravure inks, and flexographic inks where resistance to solvents and processing conditions is essential. Its stability to sterilization makes it suitable for food packaging applications.
  • Specialty Applications: Additional specialized uses include coloration of artists' materials, leather finishes, and wood stains, leveraging its transparency and clean color tone. [1]
Process Optimization and Environmental Considerations

The synthesis of Pigment Violet 23 from this compound, while established, continues to evolve with emphasis on process optimization and environmental impact reduction: [5] [4]

  • Byproduct Management: Conventional synthesis generates halogenated byproducts and acidic wastewater requiring neutralization before disposal. Modern approaches focus on byproduct recycling and catalyst reuse to minimize waste streams.
  • Solvent Selection: While o-dichlorobenzene remains an effective high-boiling solvent, research continues into alternative solvent systems with improved environmental, health, and safety profiles.
  • Energy Efficiency: Recent innovations focus on reducing reaction temperatures and times through advanced catalysts, significantly improving the energy footprint of the manufacturing process.
  • Product Yield: Ongoing optimization aims to increase overall yield while maintaining coloristic properties, with current processes typically achieving 80-90% of theoretical yield after purification. [5]

The continued importance of Pigment Violet 23 in high-performance applications ensures ongoing research into more sustainable manufacturing processes, with this compound remaining an essential precursor despite the development of alternative synthetic pathways. The exceptional color strength, stability, and versatility of this pigment maintain its position as a benchmark in the violet pigment category decades after its initial development.

References

Comprehensive Application Notes and Protocols: Chloranil-Based Detection of Free Secondary Amines in Solid-Phase Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chloranil-Based Amine Detection

The accurate detection of free amines during solid-phase synthesis is a critical quality control step that directly impacts the success of peptide, peptidomimetic, and combinatorial library synthesis. Unlike solution-phase chemistry where reaction progress can be readily monitored using standard analytical techniques, solid-phase synthesis presents unique challenges as the growing compound remains covalently attached to an insoluble support. The This compound test has emerged as a particularly valuable colorimetric method specifically optimized for detecting secondary amines on solid support, addressing a significant limitation of other commonly used tests such as the Kaiser (ninhydrin) test, which is primarily effective for primary amines but unreliable for secondary amines. [1]

First introduced in the mid-1990s and subsequently refined for enhanced sensitivity, the this compound test provides researchers with a rapid, qualitative means to verify coupling completion and identify incomplete reactions that could lead to impurity formation. This method is especially crucial when working with N-terminal proline or other secondary amine-containing amino acids, as well as in the synthesis of peptidomimetics like peptide tertiary amides (PTAs) where traditional monitoring methods may fail. [2] [1] The this compound test offers significant safety advantages over some alternative methods, as it eliminates the need for potassium cyanide, which is required in the Kaiser test and falls under Poisonous and Deleterious Substances Control regulations in many countries. [3]

Basic Principles of the this compound Test

Chemical Basis

The this compound test utilizes tetrachloro-1,4-benzoquinone (commonly known as this compound) as the primary detection reagent. This planar, yellow crystalline compound functions as a mild oxidant and is more electrophilic than unsubstituted benzoquinone, enhancing its reactivity with nucleophilic nitrogen species. [4] The fundamental reaction mechanism involves nucleophilic displacement of chloride from the quinone ring by secondary amines, resulting in the formation of colored charge-transfer complexes or derivatives. The specific color produced varies depending on the particular secondary amine present, with typical results ranging from brown to red to orange. [4]

The test employs a two-reagent system: Reagent A consists of acetaldehyde (typically 2% in DMF), while Reagent B contains this compound (2% in DMF). [3] [1] The acetaldehyde component serves to enhance the sensitivity and specificity of the test, though the precise mechanistic role remains a subject of investigation. The developed protocol represents a significant improvement over the original method, demonstrating approximately tenfold greater sensitivity, enabling reliable detection of secondary amines at substitutions as low as 2.8 microequivalents per gram. [2]

Specificity and Advantages

A key advantage of the this compound test is its dual detection capability for both primary and secondary amines, unlike the TNBS test which detects only primary amines. [3] This comprehensive amine detection profile makes it particularly valuable in complex synthetic applications where both amine types may be present. Additionally, the method shows minimal interference from protected imidazole groups such as those found in His(Trt), expanding its utility in peptide synthesis incorporating histidine residues. [2]

The this compound test has demonstrated particular effectiveness for detecting sterically hindered aromatic amines, where it outperforms alternative detection methods in sensitivity. However, research indicates that for certain aromatic amine detection applications, other reagents such as NF31 may offer superior sensitivity for sterically hindered aromatic amines compared to this compound-based methods. [5]

Comparative Analysis of Amine Detection Methods

Table 1: Comparison of common amine detection methods used in solid-phase synthesis

Detection Method Target Amines Sensitivity Detection Limit Safety Considerations Key Applications
This compound Test Primary and Secondary High ~2.8 μeq/g for secondary amines Acetaldehyde (flammable), this compound (irritant) Proline detection, general secondary amine screening
Kaiser Test (Ninhydrin) Primarily Primary High for primary amines Not reliable for secondary amines Potassium cyanide (highly toxic) General peptide synthesis monitoring
TNBS Test Primary Only High for primary amines N/A Picrylsulfonic acid (oxidizer, explosive when dry) Primary amine-specific detection
Isatin Test Secondary (Proline) Moderate N/A Isatin (low hazard) Specific proline detection
Bromophenol Blue Primary and Secondary Lower - based on acidity N/A Bromophenol blue (low hazard) Rapid screening of coupling completion

The this compound test fills a critical niche in this methodological landscape by providing reliable secondary amine detection without the extreme toxicity associated with the potassium cyanide required in the Kaiser test. [3] While the isatin test also targets secondary amines, specifically producing a blue color with unprotected N-terminal proline, the this compound test offers broader applicability across various secondary amine types. [1] The bromophenol blue and TNBS tests, while useful for specific applications, provide different information based on acid-base indicators or primary amine-specific reactions respectively, rather than offering the specific colorimetric reaction with secondary amines that characterizes the this compound test. [1]

Detailed Experimental Protocols

Standard this compound Test Protocol

This protocol is adapted from the comprehensive resources provided by Peptide.com and TCI Chemicals, optimized for routine detection of secondary amines in solid-phase synthesis. [3] [1]

4.1.1 Reagent Preparation
  • Reagent A: Combine 1 mL of pure acetaldehyde with 49 mL of anhydrous N,N-dimethylformamide (DMF) to prepare a 2% (v/v) solution. Store in a tightly sealed amber bottle at room temperature; stable for approximately 2-3 months.
  • Reagent B: Dissolve 1 g of this compound (tetrachloro-1,4-benzoquinone) in 49 mL of anhydrous DMF to prepare a 2% (w/v) solution. Store in a tightly sealed amber bottle at room temperature; stable for several months.

Safety Note: Prepare reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment including gloves and safety glasses. Acetaldehyde is flammable, and this compound may cause skin and eye irritation. [3]

4.1.2 Test Procedure
  • Sample Preparation: Remove a small resin aliquot (approximately 1-5 mg or 10-15 beads) from the reaction vessel using a clean spatula or pipette tip. Transfer the sample to a small test tube or vial.
  • Washing: Thoroughly wash the resin sample with fresh DMF to remove any residual reagents that might interfere with the test. Use a pipette to carefully remove the wash solvent without disturbing the resin beads.
  • Reagent Addition: To the washed resin beads, add 1 drop of Reagent A (acetaldehyde in DMF) followed by 1 drop of Reagent B (this compound in DMF). Ensure the beads are fully immersed in the reagent mixture.
  • Reaction Incubation: Allow the mixture to stand at room temperature for 5 minutes. Do not heat the reaction mixture, as elevated temperatures may cause decomposition or side reactions.
  • Result Interpretation: Observe the color of the resin beads directly:
    • Positive Result: Development of a blue, brown, red, or orange color on the beads indicates the presence of free secondary amines.
    • Negative Result: No color change or only a faint yellow coloration indicates the absence of detectable free secondary amines.
High-Sensitivity this compound Test Protocol

For applications requiring maximum sensitivity, such as detection of very low substitution levels or sterically hindered secondary amines, the following enhanced protocol based on the work of Vojkovsky (1995) is recommended. [2]

4.2.1 Modified Procedure
  • Resin Sampling: Use a precisely measured resin sample (approximately 1 mg) with known substitution level for quantification purposes.
  • Reagent Composition: Prepare fresh this compound solution at 2-4% concentration in DMF immediately before use.
  • Reaction Optimization: Extend the reaction time to 8-10 minutes and ensure complete solvent removal from resin beads before testing.
  • Sensitivity Validation: This modified procedure can detect secondary amines at substitution levels as low as 2.8 μeq/g, representing approximately tenfold improvement over the original method. [2]
Microscale Spectrophotometric Adaptation

For quantitative applications beyond simple qualitative detection, a solution-phase adaptation based on the complex formation between amino acids and this compound can be employed. [6]

  • Solution Preparation: Prepare the amino acid or amine sample in appropriate buffer at pH 9.0.
  • Complex Formation: Add excess this compound to the solution and allow the complex to form.
  • Measurement: Measure absorbance at 350 nm, where the this compound-amine complexes display apparent molar absorptivities ranging from 4,000 to 28,000.
  • Quantification: Construct a standard curve using known amine concentrations for quantitative determination of unknown samples.

Application Note: This spectrophotometric method shows minimal interference from urea and only weak interference from ammonium ions, making it suitable for various biological and chemical samples. [6]

Troubleshooting and Optimization

Table 2: Troubleshooting guide for this compound test applications

Problem Potential Causes Recommended Solutions
Weak or No Color Development Low secondary amine concentration; Old or degraded reagents; Incomplete mixing; Insufficient reaction time Use fresh reagents; Increase sample size; Extend reaction time to 8-10 minutes; Ensure thorough washing before testing
High Background Color Contaminated resin; Incomplete washing; Residual basic reagents Wash resin thoroughly with DMF before testing; Include negative controls; Use higher purity solvents
Inconsistent Results Between Replicates Inconsistent sample size; Variable reagent quality; Uneven resin sampling Standardize sample size (count beads or weigh resin); Prepare fresh reagent batches; Ensure homogeneous resin sampling
False Positive Results Primary amine contamination; Interference from other nucleophiles Confirm with primary amine-specific test (TNBS); Review synthetic sequence for potential side reactions
Color Fading Rapidly Light sensitivity; Oxidation; Solvent evaporation Perform test in amber vials or low light; Read results immediately after incubation period; Seal containers during reaction
Important Technical Considerations
  • Resin Washing: Proper washing of resin samples before testing is critical to remove any basic or acidic reagents that might interfere with the color development. Recommended washing protocol includes 3-5 cycles with DMF, followed by complete removal of wash solvent before reagent addition. [1]
  • Reagent Stability: Commercial this compound test kits typically indicate a shelf life of 3-6 months when stored properly. For prepared solutions, note that acetaldehyde solutions may oxidize over time, forming acetic acid and potentially affecting test performance. [3]
  • Interference Management: While the this compound test shows minimal interference from protected imidazole groups in His(Trt), other nucleophilic species potentially present in complex synthetic systems should be considered when interpreting results. [2]

Applications in Solid-Phase Synthesis

The this compound test has established itself as an indispensable tool in several key areas of solid-phase synthesis:

Peptide Synthesis Monitoring

In solid-phase peptide synthesis (SPPS), the this compound test is particularly valuable for monitoring coupling completeness when incorporating N-alkyl amino acids or proline, which contain secondary amines. The Kaiser test, while excellent for primary amines, produces a less intense red-brown color with secondary amines rather than the characteristic blue color seen with primary amines, making it less reliable for these applications. [1] The this compound test specifically addresses this limitation by providing a distinctive blue color with unprotected N-terminal proline residues, enabling confident assessment of coupling efficiency. [1]

Peptidomimetic and Combinatorial Library Synthesis

The synthesis of peptide tertiary amides (PTAs) and other peptidomimetics represents another significant application area. These compounds, which include peptides, peptoids, and N-methylated peptides, frequently contain secondary amines that require specific detection methods. [7] The conformational constraints and steric considerations in these advanced synthetic targets make reliable monitoring especially important for successful library production. The high sensitivity of the modern this compound test enables researchers to detect low levels of uncoupled chains that could lead to impurity formation in final products. [2] [7]

Quality Control and Process Optimization

Beyond simple reaction monitoring, the this compound test serves important functions in quality control and process optimization. By identifying incomplete couplings early in multi-step syntheses, researchers can implement corrective actions such as recoupling with fresh reagents, altering coupling conditions (changing solvents from DMF to NMP or DMSO, or switching coupling reagents from HBTU to HATU or HCTU), or capping unreacted chains with acetic anhydride to prevent deletion peptide formation. [1] This proactive approach to quality control significantly improves crude product purity and simplifies final purification.

Complementary Methods and Advanced Applications

Integrated Testing Strategies

For comprehensive monitoring of complex synthetic sequences, researchers often employ a strategic combination of multiple detection methods. A typical integrated approach might include:

  • Primary amine detection using Kaiser or TNBS tests for standard amino acid couplings
  • Secondary amine detection with this compound test for proline or N-methylated amino acids
  • Rapid screening with bromophenol blue for quick assessment of coupling completion
  • Confirmatory testing with alternative methods for critical synthetic steps

This multi-method approach provides complementary data that enhances decision-making during synthesis. [1]

Analytical Applications

While primarily used for qualitative assessment on solid support, this compound-based methods have also been adapted for analytical applications. HPLC separation of this compound and its derivatives, such as tetrachlorohydroquinone, can be achieved using reverse-phase columns such as the Newcrom B column with mobile phases typically consisting of water and acetonitrile with phosphoric acid buffers. [8] These analytical methods enable precise quantification and quality control of the reagents themselves, ensuring optimal performance in solid-phase applications.

Experimental Workflow

The following workflow diagram illustrates the standard procedure for performing the this compound test in solid-phase synthesis applications:

G Start Start this compound Test Sample Obtain Resin Sample (1-5 mg or 10-15 beads) Start->Sample Wash Wash Resin with DMF Sample->Wash AddA Add Reagent A (Acetaldehyde in DMF) Wash->AddA AddB Add Reagent B (this compound in DMF) AddA->AddB Incubate Incubate at Room Temperature for 5 minutes AddB->Incubate Interpret Interpret Color Results Incubate->Interpret Positive Positive Result: Blue/Brown/Red Color (Free Secondary Amines Present) Interpret->Positive Color Development Negative Negative Result: No Color Change (Coupling Complete) Interpret->Negative No Color Change ActionPos Recouple or Cap Unreacted Chains Positive->ActionPos ActionNeg Proceed with Next Synthetic Step Negative->ActionNeg

Figure 1: Standard workflow for this compound test implementation in solid-phase synthesis monitoring

Conclusion

The this compound test represents a refined, sensitive, and specific method for detecting free secondary amines in solid-phase synthesis applications. Its tenfold sensitivity improvement over earlier methods, coupled with its reliability across diverse secondary amine structures, makes it an invaluable tool for researchers working with proline-containing peptides, N-alkyl amino acids, and advanced peptidomimetics. The method's straightforward implementation, minimal interference from common protecting groups, and safety advantages over cyanide-containing alternatives further contribute to its utility in modern synthetic laboratories.

As synthetic methodologies continue to advance toward increasingly complex targets, robust quality control techniques like the this compound test will remain essential components of the synthetic chemist's toolkit. The ongoing development of enhanced detection methods and their integration into automated synthesis platforms promises to further expand the impact of these fundamental monitoring techniques on synthetic efficiency and product quality.

References

chloranil solid phase peptide synthesis monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Principle of the Chloranil Test

The this compound test is a colorimetric assay used to detect the presence of secondary amines on resin during SPPS. The mechanism involves a two-step reaction [1]:

  • Derivatization: Acetaldehyde reacts with the secondary amine on the resin to form an enamine.
  • Color Development: The enamine then reacts with this compound (tetrachloro-1,4-benzoquinone), leading to the formation of a highly conjugated, blue-colored species on the resin beads.

A positive test (blue beads) indicates the presence of free secondary amine, suggesting incomplete coupling. A negative test (colorless or faintly colored beads) indicates complete coupling [1] [2].

Reagent Preparation and Test Procedure

Here is the detailed methodology for preparing test reagents and performing the test.

Table 1: this compound Test Reagent Formulation [1]

Reagent Composition Preparation Instructions
Reagent A 2% (v/v) acetaldehyde in DMF Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).
Reagent B 2% (w/v) p-chloranil in DMF Dissolve 1 gram of p-chloranil in 49 mL of DMF.

Protocol: this compound Test Workflow

G Start Start this compound Test Sample Take 1-5 mg of peptide-resin Start->Sample Wash Wash beads thoroughly with DMF Sample->Wash AddA Add 1 drop of Reagent A (acetaldehyde in DMF) Wash->AddA AddB Add 1 drop of Reagent B (p-chloranil in DMF) AddA->AddB Wait Let stand at room temperature for 5 minutes AddB->Wait Observe Observe bead color Wait->Observe Blue Beads turn BLUE Observe->Blue Colorless Beads are COLORLESS Observe->Colorless Incomplete Result: Coupling Incomplete Blue->Incomplete Complete Result: Coupling Complete Colorless->Complete

Interpretation and Best Practices

Proper interpretation and adherence to best practices are critical for obtaining reliable results.

Table 2: Interpretation of Results and Key Considerations [1] [2]

Result Bead Color Interpretation Recommended Action
Positive Blue to blue-green Secondary amine present. Coupling is incomplete. Perform a second coupling reaction.
Negative Colorless or faint yellow No secondary amine detected. Coupling is complete. Proceed to the next synthesis step.

Critical Best Practices for Reliable Testing:

  • Use Fresh Reagents: this compound solutions can degrade over time. Prepare reagents fresh or store them properly for short periods to ensure sensitivity [2].
  • Run a Control: Always test a blank sample of resin (without peptide) or a resin sample with a known fully coupled sequence to establish a baseline color [2].
  • Thorough Washing: Residual piperidine or other basic reagents from the Fmoc deprotection step can interfere with the test. Wash the resin sample thoroughly with DMF before testing [1].
  • Standardize Timing: Adhere strictly to the 5-minute reaction time, as over-oxidation can lead to artifacts and false positives [2].
  • Specificity Note: The this compound test is highly specific for secondary amines. It will not give a positive result with primary amines, making it ideal for proline-rich or N-methylated sequences [1].

Troubleshooting and Alternative Methods

Despite its utility, the this compound test has limitations. It is generally considered less sensitive than other tests and can produce false positives due to side-chain cross-reactivity with residues like histidine or tyrosine [2]. If the this compound test is ambiguous or a result is , you can use alternative monitoring methods.

Table 3: Alternative Solid-Phase Coupling Tests [1] [2]

Test Name Detects Principle Notes
Kaiser Test (Ninhydrin) Primary amines Reaction with ninhydrin produces a blue color. Industry standard for primary amines; not reliable for proline [1].
Isatin Test Unprotected proline Reaction with isatin produces a blue color. Specific for proline and other N-alkylamino acids [1].
TNBS Test Primary amines Reaction with TNBS produces an orange/red color. A sensitive, cyanide-free alternative to the Kaiser test [2].

Key Recommendations for Researchers

For effective implementation of the this compound test in your SPPS workflow, consider the following key points:

  • Primary Application: Deploy the this compound test as the primary monitoring method when synthesizing sequences containing proline or N-alkyl amino acids [1].
  • Troubleshooting Aid: Use it as a secondary, confirmatory test when the Kaiser test is negative, but incomplete coupling is still suspected in challenging sequences [2].
  • Quality Control: Incorporate the test at critical coupling steps, especially after incorporating sterically hindered amino acids, to ensure synthesis fidelity and minimize the formation of deletion peptides [1].

References

chloranil purification methods recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary goal of recrystallization? Recrystallization is a procedure for purifying an impure compound in a solvent. It is based on the principle that the solubility of most solids increases with temperature. The desired compound is dissolved at a high temperature and then crystallized in a purer form as the solution cools, leaving soluble impurities in the solvent [1].

  • Why is solvent choice critical? An ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures. It must also effectively dissolve impurities or not dissolve them at all, allowing them to be removed by filtration. The proper solvent is often determined through trial and error [1].

  • How does chemical purity of the starting material affect crystal growth? The presence of impurities in the starting material can significantly impact the quality of the final crystal, introducing defects, causing coloration (e.g., a yellowish hue), or even preventing successful growth altogether. Multiple purification steps, such as successive recrystallization or zone melting, may be required to achieve the purity needed for high-quality single crystals [2].

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or No Yield Solvent is too soluble at low temperatures; premature crystallization during filtration; insufficient cooling time. Select a solvent with a steeper solubility-temperature curve; preheat filtration equipment; allow more time for crystallization in an ice bath [1].
Poor Crystal Quality Rapid cooling; presence of insoluble impurities; solvent not suitable for well-formed crystal growth. Cool the solution slowly; use activated carbon and perform a hot gravity filtration to remove colored/insoluble impurities [1]. Ensure high purity of starting material [2].
Oil Formation The solution has become supersaturated too rapidly, causing the compound to precipitate as an amorphous solid instead of crystals. Re-dissolve the oil by gentle heating, then allow it to cool much more slowly. "Seeding" the solution with a pure crystal of the compound can promote proper crystallization [1].

General Workflow for Recrystallization

The following diagram outlines the standard recrystallization procedure, which can be adapted for compounds like chloranil once a suitable solvent system is identified.

Start Start: Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFiltration Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->HotFiltration Cool Cool Slowly to Room Temperature HotFiltration->Cool IceBath Further Cool in Ice Bath Cool->IceBath VacuumFiltration Vacuum Filtration (Collect Crystals) IceBath->VacuumFiltration Dry Dry Crystals VacuumFiltration->Dry End End: Purified Solid Dry->End

General Recrystallization Workflow

Experimental Protocol Considerations for this compound

While a dedicated recrystallization procedure for this compound is not available in the search results, the following points can guide your experimental design:

  • Synthesis Context: this compound (tetrachloro-1,4-benzoquinone) is often synthesized via oxidative chlorination of hydroquinone or quinone derivatives. The patent for its production mentions the use of solvents like acetic acid, alcohols (methanol, ethanol, isopropanol), and nitriles (acetonitrile) [3]. These solvents, with their varying polarities, are a logical starting point for screening a recrystallization system for this compound.
  • Purification Mindset: As shown with other organic crystals like trans-stilbene, the success of final crystal growth is heavily dependent on the purity of the starting material. If your synthesized this compound is of low purity, you may need to perform multiple recrystallization cycles to achieve the desired quality [2].
  • Process Monitoring: Modern crystallization processes often use analytical tools like Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy to monitor crystal size and solution concentration in real-time [4]. While this may be advanced for a standard lab, it highlights the importance of careful observation during cooling and crystallization.

References

chloranil reaction incomplete oxidation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Incomplete Oxidation with Chloranil

When a this compound oxidation reaction fails to go to completion, the cause is often related to the reagent itself, reaction conditions, or the nature of your substrate. The following table outlines the most common problems and their solutions.

Problem Category Specific Issue Proposed Solution / Optimization
Reagent Integrity & Purity Reagent decomposition (e.g., moisture) [1] Use fresh, high-purity this compound; ensure proper storage in a dry, cool place.
Low stoichiometric ratio [1] Increase the equivalence of this compound (e.g., from 1.0 to 1.2-1.5 equivalents).
Reaction Conditions Inadequate reaction temperature [1] Optimize temperature; slightly increase within the solvent's safe range to improve kinetics.
Improper solvent choice [1] Ensure solvent is anhydrous and aprotic (e.g., toluene, CCl₄); test different solvents for your specific reaction. [1]
Insufficient reaction time Extend reaction time and monitor progress (e.g., by TLC).
Substrate & Reaction Chemistry Low substrate solubility Change solvent system or add a co-solvent to fully dissolve the starting material.
Substrate contains competing functional groups [2] Analyze substrate structure for groups that may react with or deactivate this compound (e.g., certain thiols). [2]
Over-oxidation of product [1] For sensitive products, shorten reaction time, lower temperature, or use a milder oxidant.

Experimental Protocols for Diagnosis

Here are detailed methods to help you identify the root cause of an incomplete reaction.

Verifying this compound Purity and Freshness

A quick qualitative test can confirm the activity of your this compound reagent.

  • Principle: Active this compound can oxidize iodide (I⁻) to iodine (I₂), which forms a blue complex with starch.
  • Materials: this compound sample, potassium iodide (KI), starch solution, suitable solvent (e.g., acetone or ethanol).
  • Procedure:
    • Dissolve a small amount (~1 mg) of the this compound in 1 mL of solvent.
    • Add a few crystals of KI and shake the mixture.
    • Add a drop of fresh starch solution.
  • Interpretation: The appearance of a blue-black color indicates active this compound. The absence of color suggests the reagent has degraded and should be replaced [1].
Quantitative Monitoring of Reaction Progress (UV-Vis)

For reactions where a hydroquinone is oxidized to a quinone, you can adapt a UV-Vis method used in Fmoc deprotection monitoring to track completion [3].

  • Principle: The reaction consumes this compound (oxidized, yellow) and generates hydroquinone (reduced, colorless). The decrease in absorbance of this compound can be tracked.
  • Materials: UV-Vis spectrophotometer, quartz cuvette, anhydrous solvent.
  • Procedure:
    • Prepare a Calibration Curve: Create a series of standard solutions with known concentrations of pure this compound in your reaction solvent. Measure their absorbance at the λ_max for this compound (you may need to determine this empirically, often around 290-310 nm). Plot concentration vs. absorbance.
    • Monitor the Reaction: At various time points, take a small aliquot (e.g., 50 µL) from your reaction mixture.
    • Dilute and Measure: Dilute the aliquot in a known volume of solvent and measure the absorbance at the same wavelength.
    • Calculate: Use the calibration curve to determine the remaining concentration of this compound in your reaction. A plateau in the concentration indicates reaction completion [3].

Frequently Asked Questions (FAQs)

Q1: My this compound test is positive (active reagent), but the reaction still doesn't proceed. What's next? Focus on your substrate and solvent. Ensure your substrate is fully dissolved. Review the functional groups in your molecule; some may be unreactive with this compound or may require activation. Crucially, confirm that your solvent is perfectly anhydrous, as water can deactivate the reagent or participate in side reactions [1].

Q2: Are there common functional groups that interfere with this compound oxidations? Yes. While this compound is a selective oxidant, it can react with other nucleophiles. Be cautious if your molecule contains:

  • Thiols (-SH): These are highly nucleophilic and can react with this compound, consuming the reagent and potentially forming side products [2].
  • Certain Amines: Unprotected aliphatic amines can also be oxidized or form charge-transfer complexes, leading to side reactions [1].

Q3: How can I visually confirm the reaction is working? this compound is typically a yellow crystalline solid, and its solutions are yellow. As it is reduced to this compound hydroquinone, the reaction mixture often loses its yellow color, becoming colorless [1]. This is a useful, though not universal, visual cue.

Workflow for Diagnosing Incomplete Oxidation

This diagram summarizes the logical process for troubleshooting.

Start Incomplete Oxidation Reaction Step1 Perform Qualitative this compound Test (Starch-Iodide) Start->Step1 Step2 Test Positive? Step1->Step2 Step3 Reagent is Active Step2->Step3 Yes Step4 Reagent is Inactive Replace this compound Step2->Step4 No Step5 Check Solvent & Substrate Step3->Step5 Step9 Problem Resolved Step4->Step9 Step6 Solvent Anhydrous? Substrate Dissolved? Step5->Step6 Step6->Step5 No (Remedy First) Step7 Optimize Reaction Conditions (Temperature, Time, this compound Equivalence) Step6->Step7 Yes Step8 Reaction Proceeds? Step7->Step8 Step8->Step9 Yes Step10 Re-evaluate Substrate for Incompatible Groups Step8->Step10 No Step10->Step9

References

chloranil micro explosions safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chloranil Hazards and Safety Overview

This compound presents multiple hazards requiring careful management. The following table summarizes the key risks and required precautions for safe handling [1].

Hazard Category Specific Risks Recommended Safety Precautions
General Hazards Irritating to eyes, skin, respiratory tract; may affect the central nervous system; harmful dust [1]. Use in a fume hood; wear safety goggles, protective gloves, and clothing; avoid dust formation [1].
Fire & Explosion Not combustible, but liquid formulations with organic solvents may be flammable. Gives off irritating or toxic fumes in a fire [1]. Use appropriate media for surrounding fires; prevent dust dispersal [1].
Micro-Explosion Risk Vapor-phase micro-explosions reported during synthesis with strong oxidizers like sodium chlorite [2]. Exercise extreme caution with chlorination/oxidation reactions; ensure adequate shielding [2].
Health Effects Short-term: Cough, sore throat, diarrhea. Long-term: Limited data [1]. Do not eat, drink, or smoke in the lab; wash hands before eating; use fresh air and rest for inhalation [1].
Environmental Hazard May be hazardous to the environment, particularly to fish. Avoid release into the environment [1]. Do not wash into the sewer; contain and dispose of according to local regulations [1].

Synthesis of this compound and Associated Risks

The preparation of this compound involves vigorous chlorination and oxidation reactions, which carry inherent risks. The diagram below outlines the primary synthesis pathway and its associated hazards.

chloranil_synthesis Start Start: Hydroquinone or Paracetamol Step1 Oxidation with Chlorate/Chlorite/HNO₃ Start->Step1 Hazard1 Hazard: Toxic fumes (Chlorine, Nitrogen Oxides) Step1->Hazard1 Intermediate Intermediate p-Benzoquinone Step1->Intermediate Step2 Chlorination with HCl and Oxidizer Intermediate->Step2 Hazard2 Hazard: Micro-explosion Risk in Vapor Phase Step2->Hazard2 Step3 Purification with Isopropanol or Acetone Step2->Step3 Hazard3 Hazard: Acrid Vapors (Occluded Chloropicrin) Step3->Hazard3 End Final Product: Purified this compound Step3->End

Detailed Experimental Protocol & Risk Mitigation

Based on experimental accounts, here is a detailed procedure for synthesis and purification with integrated safety measures [2].

  • Reaction Setup: Perform all reactions in a fume hood with the sash closed. Use appropriate shielding (e.g., a transparent polycarbonate blast shield) when working with oxidizers like sodium chlorite, which has been associated with unnerving micro-explosions in the vapor space above the reaction mixture [2].
  • Synthesis Procedure:
    • Begin with a para-substituted precursor like hydroquinone or paracetamol, which is cleaner than starting with phenol [2].
    • Use a large excess of concentrated hydrochloric acid relative to the phenolic compound to promote complete chlorination and minimize partially-chlorinated byproducts [2].
    • Slowly add the oxidizing agent (e.g., sodium chlorate) to the mixture with continuous stirring. Control the addition rate to manage effervescence and heat generation.
  • Crucial Purification Steps:
    • After the reaction, collect the crude product by filtration and wash with cold water. Note that the crude solid may give off acrid vapors (possibly chloropicrin) during drying [2].
    • To remove red, tarry byproducts, stir the crude solid with an equal weight of isopropanol at room temperature, then filter and wash with a small amount of fresh solvent [2].
    • For further purification, the product can be recrystallized from hot acetone or isopropanol. Recycling the leachates from these purification steps can improve overall yield in subsequent batches [2].

Troubleshooting FAQs

Q: What should I do if I notice a pungent, acrid smell while drying crude this compound? A: This indicates the presence of occluded toxic vapors, potentially chloropicrin [2]. Continue drying and handling the material in a well-ventilated fume hood. The subsequent washing with isopropanol helps remove much of this acrid material [2].

Q: The reaction mixture is foaming excessively. How should I proceed? A: Some routes, particularly those using sodium nitrate, are notorious for producing "monstrous toxic foam" [2]. Immediately ensure the fume hood is operating correctly and your face shield is in place. Slow down or temporarily stop the addition of reagents if possible. Switching to a cleaner starting material like hydroquinone in future syntheses can mitigate this issue [2].

Q: How should I dispose of this compound waste and contaminated solvents? A: this compound may be hazardous to the environment [1]. Do not wash it into the sewer. Collect all waste, including contaminated solvents from purification, in designated containers. The leachates can be neutralized with caustic soda before disposal according to local regulations [1] [2].

Q: Are there any compatibility concerns I should be aware of? A: Yes. This compound decomposes on heating, producing toxic fumes including hydrogen chloride [1]. It is also a strong oxidizing agent and should be kept separated from food, feedstuffs, and incompatible materials [1] [3].

References

chloranil alternative oxidizing agents comparison

Author: Smolecule Technical Support Team. Date: February 2026

Oxidizing Agents Comparison

The table below compares key oxidizing agents that can serve as alternatives to chloranil, based on their properties and typical uses.

Oxidizing Agent Chemical Class Key Characteristics & Mechanism Common Applications in Synthesis Key Considerations

| DDQ [1] [2] | High-potential p-quinone | - High reduction potential [1].

  • Commonly mediates hydride abstraction [1] [2].
  • Operates via polar mechanisms or single-electron transfer, depending on substrate [1]. | - Dehydrogenation to form aromatic/unsaturated carbonyls [2].
  • Oxidation of activated C-H bonds, alcohols, and amines [1] [2].
  • Oxidative deprotection of PMB ethers [2]. | - Often used catalytically with a terminal oxidant (e.g., O₂) to reduce cost/toxicity [1] [2].
  • Can promote undesired quinol ether formation with certain intermediates [1]. | | This compound [1] [3] | High-potential p-quinone | - Strong electrophilicity and oxidative potential [3].
  • Often used as a mild oxidizing agent [3]. | - Dehydrogenation of alcohols to carbonyls [3].
  • Oxidation of hydroquinones to quinones [3].
  • Reagent in cyclization and azo coupling reactions [3]. | - Can act as a chlorinating agent due to its chlorine atoms [3].
  • Considered a hazardous substance; requires careful handling [3]. | | o-Quinone Catalysts [1] | Bioinspired ortho-quinones | - Lower reduction potential than DDQ/Chloranil [1].
  • Mechanism involves electrophilic transamination or addition-elimination, not hydride transfer [1]. | - Selective aerobic dehydrogenation of amines and saturated C-N bonds [1].
  • Mimics the activity of copper amine oxidase enzymes [1]. | - Provides complementary reactivity and selectivity for nitrogen-containing substrates compared to high-potential quinones [1]. | | TEMPO/PINO [1] | Nitroxyl Radicals | - Robust and efficient organic oxidation catalysts [1].
  • Distinct mechanisms from quinone-based oxidants [1]. | - TEMPO: Broadly used for alcohol oxidation [1].
  • PINO (from NHPI): Used in aerobic autoxidation reactions [1]. | - Amenable to industrial-scale processes [1].
  • Often used as (co)catalysts [1]. |

How to Select an Oxidizing Agent

Use the following decision workflow to help select the most appropriate oxidizing agent for your experimental goals. The primary consideration is the specific transformation you wish to perform.

Start Start: Define Target Transformation A1 Oxidize Alcohols? Start->A1 A2 Dehydrogenate C-C, C-O, C-N to form conjugated systems? Start->A2 A3 Selectively dehydrogenate amines or N-heterocycles? Start->A3 A4 Oxidize Hydroquinones to Quinones? Start->A4 B1 Consider TEMPO or Catalytic DDQ A1->B1 Yes B2 Consider Stoichiometric or Catalytic DDQ A2->B2 Yes B3 Consider o-Quinone Catalysts A3->B3 Yes B4 Consider this compound or DDQ A4->B4 Yes

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with these oxidants.

FAQ 1: My reaction yield is low, and I suspect the oxidant has decomposed. How can I prevent this?

  • Problem: Moisture can cause the decomposition of high-potential quinones like DDQ [2].
  • Solution: Ensure all glassware is thoroughly dried before use. Conduct reactions under an inert atmosphere (e.g., N₂ or Ar) using anhydrous solvents. Note that DDQ is more stable in the presence of strong aqueous acids [2].

FAQ 2: I am getting unwanted side products instead of the desired dehydrogenated compound. What could be happening?

  • Problem: The ion pair formed after hydride transfer can collapse into quinol ethers, an common side reaction with DDQ [1].
  • Solution:
    • Modify reaction conditions: Adjust solvent polarity or temperature to disfavor the side reaction.
    • Switch to a catalytic system: Using a catalytic amount of DDQ with a terminal oxidant like O₂ can improve selectivity and minimize side reactions by rapidly regenerating the active quinone, and is a recommended strategy to reduce cost and toxicity [1] [2].
    • Re-evaluate mechanism fit: For amine substrates, consider switching to a bioinspired o-quinone catalyst, which operates via a different mechanism (e.g., addition-elimination) that avoids the hydride abstraction pathway responsible for quinol ether formation [1].

FAQ 3: How can I make my oxidative transformation more sustainable and cost-effective?

  • Problem: Stoichiometric use of oxidants like DDQ is expensive and generates significant metal or chemical waste.
  • Solution: Develop a catalytic protocol. Using the quinone (e.g., DDQ) in catalytic quantities with a cheap and clean terminal oxidant like molecular oxygen (air) is an established and highly recommended approach. This drastically reduces waste and is a pillar of green chemistry in oxidation reactions [1] [2].

Experimental Protocol: Catalytic DDQ Oxidation

The following workflow outlines a general, scalable method for the catalytic oxidation of non-sterically hindered, electron-rich benzyl methyl ethers or benzylic alcohols, using O₂ as the terminal oxidant [2].

Step1 1. Setup Reaction - Add substrate to flame-dried vial. - Add anhydrous solvent (e.g., DCE). - Add catalytic DDQ (e.g., 10 mol%). Step2 2. Initiate Oxidation - Purge reaction vessel with O₂ (balloon) or air. - Stir at defined temperature (e.g., rt to 60°C). Step1->Step2 Step3 3. Monitor Reaction Progress - Use TLC or LC-MS to track consumption. - Typical duration: several hours. Step2->Step3 Step4 4. Work-up & Isolation - Filter reaction mixture if needed. - Concentrate under reduced pressure. - Purify product via flash chromatography. Step3->Step4

References

Troubleshooting Guide for Chloranil Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

This table addresses common issues that can impact chloranil yield, based on established synthesis methods.

Problem Possible Cause Suggested Solution
Low Yield/Incomplete Reaction Inefficient oxidation, unsuitable catalyst, incorrect reactant ratios [1] [2] Use hydrogen peroxide with hydrochloric acid as an oxidizing mixture; ensure no metal-based catalysts are required [1] [2].
Excessive Foaming Rapid decomposition of hydrogen peroxide [1] Control reaction temperature; add hydrogen peroxide gradually in batches to manage gas evolution [1].
Low Product Purity/By-product Formation Impure starting materials (e.g., partially chlorinated hydroquinone/quinone) [2] Use pure hydroquinone or benzoquinone as a starting material to avoid inconsistent chlorination [2].
Process Not "Green" / High Environmental Impact Use of toxic chlorinating agents or metal catalysts [1] [2] Adopt the metal-free, hydrogen peroxide-based method; the process is designed to be carried out with simpler, safer setups at atmospheric pressure [1] [2].

Detailed Experimental Protocol for High-Yield this compound Synthesis

Here is a step-by-step methodology based on a patent that describes a process operable at atmospheric pressure without halometallic catalysts [1].

  • Objective: To synthesize this compound (tetrachlorobenzoquinone) from hydroquinone via a sequential oxidation-chlorination-oxidation process.
  • Reaction Mechanism Insight: The synthesis proceeds through the initial oxidation of hydroquinone to benzoquinone, followed by chlorination to tetrachlorohydroquinone, and final oxidation to this compound. Hydrogen peroxide in the presence of hydrochloric acid serves a dual role, facilitating both chlorination and oxidation steps [1].

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of 5.5g of hydroquinone and 150 mL of water.
  • Initial Dissolution: Stir the mixture and add 35 mL of concentrated hydrochloric acid (32%). Gently warm the mixture to approximately 40-50°C to dissolve the hydroquinone completely.
  • Oxidation and Chlorination: To the clear solution, add 35 mL of hydrogen peroxide (30%) in several small batches to control vigorous foaming. Maintain the temperature between 40-50°C throughout the addition.
  • Reaction Completion: After the addition is complete, continue stirring for an additional 30-60 minutes at the same temperature. The completion of the reaction is indicated by the formation of a yellow crystalline precipitate of this compound.
  • Isolation and Purification:
    • Cool the reaction mixture to room temperature.
    • Collect the solid product by vacuum filtration.
    • Wash the crystals thoroughly with cold water until the washings are neutral.
    • Dry the product in an oven at a low temperature (e.g., 50-60°C) to constant weight.

Key Factors for Success:

  • Temperature Control: Maintaining the reaction at 40-50°C is crucial. Higher temperatures may lead to decomposition and side reactions, while lower temperatures can slow the reaction significantly.
  • Gradual Peroxide Addition: Adding hydrogen peroxide in batches is essential to manage the release of oxygen gas and prevent excessive foaming, which can lead to material loss.
  • Catalyst-Free System: This method is explicitly designed to proceed without halometallic catalysts, simplifying the workup and purification process [1].

Synthesis Optimization Workflow

The following diagram outlines the logical decision-making process for optimizing your synthesis parameters, based on the information above.

optimization start Start: Low this compound Yield a1 Check Oxidation System start->a1 c1 Check Starting Material start->c1 Low Purity d1 Check Foaming start->d1 Process Issue a2 Is H₂O₂/HCl mixture used? a1->a2 a3 Confirm reaction at 40-50°C a2->a3 Yes b1 Check Catalyst a2->b1 No a4 System is optimal a3->a4 Yes b2 Switch to H₂O₂/HCl (no metal catalyst) b1->b2 b2->a4 c2 Use pure hydroquinone or benzoquinone c1->c2 c2->a4 d2 Add H₂O₂ in small batches & control temperature d1->d2 d2->a4

Optimization Workflow for this compound Synthesis

Core Takeaways for Researchers

To maximize this compound yield, the key is to adopt a metal-free oxidation system using hydrogen peroxide and hydrochloric acid, which simplifies the process and aligns with green chemistry principles [1] [2]. Precise control of temperature (40-50°C) and the rate of peroxide addition are critical operational parameters to manage reaction kinetics and prevent foaming [1].

References

chloranil storage and handling best practices

Author: Smolecule Technical Support Team. Date: February 2026

Chloranil Hazard Overview and Safe Handling

Aspect Details

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [1]. | | Recommended Precautions (P-Codes) | P264, P273, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362, P391, P501 [1]. | | General Handling | Use as a hydrogen acceptor and mild oxidant [1]. Handle with care to prevent release to the environment. |

Experimental Use Cases in Research

This compound is a valuable reagent in various chemical syntheses and analytical applications.

  • Aromatization Agent: It is used in the conversion of cyclohexadienes to benzene derivatives and for the aromatization of 1,4-dihydropyridines to pyridines [2] [1].
  • Synthesis of Charge Transfer Complexes: Researchers have used this compound with donors like p-toluidine to create semiconducting charge-transfer complexes. These can be prepared via solution growth or microwave techniques and are characterized by UV-Vis, IR, and NMR spectroscopy [3].
  • Analytical Testing: this compound serves as a test for free secondary amines, which is useful for checking for proline derivatives or confirming successful deprotection of a secondary amine. A positive result is indicated by a brown, red, or orange color [1].

This compound Handling and Risk Management Workflow

The following diagram outlines the logical workflow for risk assessment and management when handling this compound in a laboratory setting.

Start Start: Plan Experiment with this compound Step1 Consult Safety Data Sheet (SDS) Start->Step1 Step2 Identify Key Hazards: - Skin/Eye Irritant - Aquatic Toxicity Step1->Step2 Step3 Implement Controls: - Fume Hood - Gloves/Goggles/Lab Coat - Contain Waste Step2->Step3 Step4 Execute Experiment Step3->Step4 Step5 Complete Waste Disposal Per Institutional Policy Step4->Step5 Step6 Document Process and Any Issues Step5->Step6

Frequently Asked Questions (FAQs)

Q: What does a positive this compound test result look like? A: A positive test for a secondary amine will produce a brown, red, or orange-colored derivative. The exact shade can vary depending on the specific amine being tested [1].

Q: Is this compound a strong oxidant? A: this compound is generally considered a mild oxidant. It is more electrophilic and reactive than unsubstituted benzoquinone, but it is not as aggressive as some other oxidizing agents [1].

Q: What is a common application of this compound in synthesis? A: A common use is in aromatization reactions, for example, driving the conversion of 1,4-dihydropyridine intermediates into pyridine rings, which are important structural motifs in many pharmaceuticals [2].

Key Guidance for Your Technical Center

  • Prioritize Primary Sources: The most precise handling and storage data will come from the Safety Data Sheet (SDS) provided by your chemical supplier. Always consult the SDS for the specific batch you are using.
  • Focus on General Principles: In the absence of specific data, adhere to standard practices for handling toxic solids: store in a cool, dry, dedicated cabinet, use personal protective equipment (PPE), and work in a well-ventilated area or fume hood.
  • Emphasize Waste Management: The aquatic toxicity hazard (H410) is critical. Ensure your protocols include clear instructions for collecting this compound waste separately and disposing of it as hazardous waste.

References

Understanding Chloranil and Byproduct Formation

Author: Smolecule Technical Support Team. Date: February 2026

Chloranil (Tetrachloro-p-benzoquinone) is a strong oxidizing agent used in organic synthesis. The formation of undesired byproducts can occur through several pathways, as outlined in the table below [1].

Mechanism Description Potential Outcome
Hydride Abstraction Forms an ion pair (substrate cation/DDQH⁻). Subsequent deprotonation yields dehydrogenated product; carbocation rearrangement leads to new functionalization [1]. Desired products or complex byproduct mixtures.
Electrophilic Pathway For silyl enol ethers, competes with electron-transfer. Reversible conjugate addition can form C-C linked adducts [1]. Desired unsaturated ketones or isomeric quinol ethers.
Single-Electron Transfer & Radical Coupling Irreversible single-electron transfer leads to radical intermediates that undergo coupling, forming C-O linked quinol ethers [1]. Undesired, structurally complex tars.

Potential Degradation and Removal Strategies

A study on degrading o-chloranil (an isomer of this compound) in water provides a potential removal strategy that could be adapted for your tarry byproducts [2].

  • Technique: Photocatalytic Degradation
  • Catalyst: Nanocrystalline-Cellulose/TiO₂ (NCC/TiO₂) Composite
  • Process: The composite uses solar light to generate highly reactive hydroxyl radicals (•OH) that break down the this compound structure.
  • Efficacy: A 20% NCC/TiO₂ composite achieved approximately 90% degradation of o-chloranil in aqueous solution within 2 hours under solar irradiation [2].
  • Degradation Pathway: The study identified breakdown products, indicating the ring structure is cleaved into smaller, less harmful molecules like dichloro-dioxohex-2-enedioic acid, dioxosuccinic acid, and oxalic acid [2].

The experimental workflow for this process can be visualized as follows:

start Start: o-Chloranil in Aqueous Solution prep Prepare NCC/TiO₂ Composite Catalyst start->prep irradiate Add Catalyst to Solution & Irradiate with Sunlight prep->irradiate degrade •OH Radicals Attack & Break Down this compound irradiate->degrade analyze Analyze Degradation Products (e.g., via GC-MS) degrade->analyze end End: Mineralization to CO₂, H₂O, Inorganic Ions analyze->end

Troubleshooting Guide and FAQs

Based on the available information, here is guidance for addressing the issue of red tarry byproducts.

1. What is this red tarry byproduct, and why did it form? The "red tarry" material is likely a complex polymer. Tar formation is common in organic synthesis when reactive intermediates, such as those generated via single-electron transfer or radical pathways, undergo uncontrolled side reactions instead of forming the desired product [1]. The color suggests extended conjugation within the polymeric structure.

2. How can I prevent this byproduct from forming in future reactions?

  • Control Reaction Conditions: Precisely manage temperature, stoichiometry, and addition rates.
  • Exclude Promoters of Radical Pathways: Ensure reagents and solvents are free of impurities that might initiate radical reactions.
  • Use Alternative Oxidants: Consider oxidants with different mechanistic pathways that are less prone to tar formation.

3. How can I remove this tarry byproduct from my desired compound? While the photocatalytic method [2] is designed for degrading this compound itself in water, the principle might be adapted for cleaning a reaction mixture:

  • Dilute the tarry reaction mixture with a suitable solvent.
  • Add a photocatalytic solid like TiO₂ or an NCC/TiO₂ composite.
  • Stir the mixture under vigorous light irradiation for a period. The hypothesis is that the photocatalyst will degrade the tarry impurities.
  • Filter to remove the solid catalyst and the decomposed byproducts.
  • Proceed with standard purification of the filtrate to isolate your desired compound.

> Important Note: This is a theoretical suggestion based on a related process. You will need to experimentally determine and optimize conditions (catalyst type, solvent, light source, duration) for your specific reaction mixture.

How to Proceed Without a Clear-Cut Solution

Since a direct protocol is not available, I suggest you:

  • Thoroughly Analyze Your Reaction: Precise knowledge of your desired product and the byproduct's properties is key to developing a separation method.
  • Consult Broader Literature: Search for cleanup protocols using adsorbents like silica, celite, or activated carbon for removing tarry impurities.
  • Consider a Different Synthesis Route: If the problem persists, an alternative synthetic pathway that avoids this compound might be the most efficient solution.

References

Technical Support Center: Chloranil Recycling & Lower Chloroquinone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

This resource provides troubleshooting guides and detailed protocols for the efficient reduction and recycling of chloranil (Tetrachloro-1,4-benzoquinone) into valuable lower chloroquinones, such as 2,3,5-trichloro-1,4-benzoquinone and 2,5-dichloro-1,4-benzoquinone.


Frequently Asked Questions (FAQs) & Troubleshooting

Low Yield of Target Lower Chloroquinone
  • Q: My reaction consistently gives a low yield of the desired trichloro- or dichloroquinone, with a lot of unreacted this compound or over-reduced byproducts. What could be wrong?
    • A: This is often due to imprecise control of the reaction stoichiometry, rate, or environment.
    • Potential Causes & Solutions:
      • Cause 1: Incorrect Stoichiometry of Reducing Agent. Using too much or too little reducing agent (e.g., KI, H₂S) leads to incomplete reaction or over-reduction.
        • Solution: Precisely calculate and measure the molar equivalents of reducing agent needed for your specific target quinone. Use the table below as a guide.
      • Cause 2: Poor Reaction Rate Control. Adding the reducing agent too quickly can cause local over-concentration, favoring side reactions and over-reduction.
        • Solution: Employ slow, dropwise addition of the reducing agent solution with vigorous stirring to ensure even distribution.
      • Cause 3: Unsuitable Solvent or Temperature. The solvent may not effectively dissolve the intermediates, or the temperature may be outside the optimal range for selectivity.
        • Solution: Use a recommended solvent system like acetic acid/water mixtures. Maintain a consistent, moderate temperature (e.g., 60-80°C) as detailed in the protocols.
Product Purity and Separation Issues
  • Q: I'm having difficulty separating and purifying the individual chloroquinones from the reaction mixture. They seem to have very similar Rf values on TLC.
    • A: Separation is challenging due to the similar polarities of chlorinated quinones.
    • Potential Causes & Solutions:
      • Cause 1: Inadequate Chromatography System. The standard silica gel and hexane/ethyl acetate system may not provide sufficient resolution.
        • Solution: Use a non-polar solvent system for chromatography. A mixture of Hexane:Dichloromethane (e.g., 4:1 to 1:1) often provides better separation. The less chlorinated the quinone, the less polar it is.
      • Cause 2: Co-precipitation During Crystallization.
        • Solution: Perform fractional crystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The different quinones may crystallize out at different rates, allowing for sequential collection.
Reaction Not Initiating
  • Q: When I use potassium iodide (KI) as the reductant, no color change from yellow to red/brown is observed, indicating the reaction hasn't started.
    • A: The KI reduction mechanism requires an acidic proton to generate hydroiodic acid (HI), the active reducing species.
    • Potential Causes & Solutions:
      • Cause: Insufficient Acidity. The reaction medium is not acidic enough.
        • Solution: Ensure your solvent system contains a sufficient concentration of a weak acid, like acetic acid. A 50/50 (v/v) mixture of acetic acid and water is commonly used to provide both solubility and the necessary acidic environment.

Quantitative Data Summary

The following table summarizes key parameters for the selective synthesis of lower chloroquinones from this compound using different reducing agents.

Table 1: Comparative Reaction Conditions for this compound Reduction

Parameter Reducing Agent: Potassium Iodide (KI) Reducing Agent: Hydrogen Sulfide (H₂S)
Target Product 2,3,5-Trichloro-1,4-benzoquinone 2,5-Dichloro-1,4-benzoquinone
Stoichiometry 1 mol this compound : ~2 mol KI 1 mol this compound : 1 mol H₂S
Solvent System Acetic Acid / Water (1:1 v/v) Ethanol or Acetic Acid
Typical Temperature 60 - 80 °C 0 - 25 °C (Room Temp)
Reaction Time 1 - 2 hours 30 - 60 minutes
Key Advantage Crystalline, easy-to-handle reagent. High selectivity for the 2,5-dichloro product.
Key Disadvantage Iodine (I₂) is generated as a byproduct. H₂S is a toxic, flammable gas requiring special handling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Trichloro-1,4-benzoquinone using KI

Principle: Iodide ion (I⁻) reduces this compound in an acidic medium, sequentially replacing chlorine atoms with hydrogen. The reaction stops at the trichloro stage under controlled conditions.

Reagents: this compound, Potassium Iodide (KI), Glacial Acetic Acid, Deionized Water, Sodium Thiosulfate Solution (optional, for quenching), Hexane, Dichloromethane.

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv, e.g., 2.45 g, 10.0 mmol) in a 50/50 (v/v) mixture of glacial acetic acid and deionized water (total volume ~100 mL) in a 250 mL round-bottom flask. Warm gently to 60°C to aid dissolution.
  • Reduction: Prepare a solution of KI (2.2 equiv, e.g., 3.66 g, 22.0 mmol) in a minimum volume of deionized water (~15 mL).
  • Addition: Using a dropping funnel, add the KI solution dropwise to the warm this compound solution over 30 minutes with vigorous magnetic stirring. Observe the color change from yellow to a deep red/brown as iodine is liberated.
  • Stirring & Completion: After addition is complete, continue stirring and heating at 60°C for an additional 60 minutes.
  • Work-up: Allow the mixture to cool to room temperature. The product may precipitate. If not, pour the reaction mixture onto crushed ice (~200 g). Filter the solid product using a Büchner funnel.
  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Hexane:DCM (from 4:1 to 1:1). Combine pure fractions, evaporate the solvent, and recrystallize from ethanol to obtain 2,3,5-trichloro-1,4-benzoquinone as orange-red needles.
Protocol 2: Synthesis of 2,5-Dichloro-1,4-benzoquinone using H₂S Gas

WARNING: This procedure must be performed in a well-ventilated fume hood due to the high toxicity of H₂S.

Principle: Hydrogen sulfide acts as a mild reducing agent, selectively replacing the chlorine atoms at the 2 and 5 positions to yield the 2,5-dichloro derivative.

Reagents: this compound, Hydrogen Sulfide gas (from a cylinder or generated in-situ), Ethanol (absolute).

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv, e.g., 2.45 g, 10.0 mmol) in warm absolute ethanol (~75 mL) in a 250 mL three-neck flask equipped with a gas inlet tube, thermometer, and outlet connected to an H₂S trap (e.g., alkaline solution).
  • Gas Introduction: Place the flask in an ice-water bath and cool the solution to 0-5°C.
  • Bubbling: Begin bubbling a slow, steady stream of H₂S gas through the solution. Monitor the temperature, keeping it below 10°C.
  • Completion: Continue until the yellow color of this compound dissipates and is replaced by the color of the dichloroquinone (typically within 30-60 minutes). The completion can be monitored by TLC.
  • Work-up: Stop the H₂S flow. Remove the flask from the ice bath and allow it to warm to room temperature. Filter the mixture to remove any sulfur byproducts.
  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by column chromatography (Silica gel, Hexane:DCM) followed by recrystallization from ethanol to yield pure 2,5-dichloro-1,4-benzoquinone as yellow crystals.

Process Visualization

This compound Recycling Workflow

This diagram outlines the logical decision-making and experimental workflow for converting this compound into lower chloroquinones.

G Start Start: this compound (C₆Cl₄O₂) Decision Select Target Product Start->Decision P1 Protocol: KI Reduction Decision->P1 Target: Trichloro P2 Protocol: H₂S Reduction Decision->P2 Target: Dichloro Prod1 Product: 2,3,5-Trichloroquinone P1->Prod1 Prod2 Product: 2,5-Dichloroquinone P2->Prod2 Purify Purification: Column Chromatography & Recrystallization Prod1->Purify Prod2->Purify

Diagram Title: this compound Recycling Workflow

This compound Reduction Pathway

This diagram illustrates the sequential chemical reduction pathway from this compound to the final dichloroquinone product.

G This compound This compound C₆Cl₄O₂ Trichloro 2,3,5-Trichloro- 1,4-benzoquinone This compound->Trichloro -Cl +H Dichloro 2,5-Dichloro- 1,4-benzoquinone Trichloro->Dichloro -Cl +H

Diagram Title: this compound Reduction Pathway


Chloranil Test & Coupling Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

For peptide synthesis professionals, confirming complete coupling is critical. The Chloranil Test is a qualitative method specifically used to detect the presence of unreacted secondary amines (e.g., from N-terminal proline) on resin during solid-phase peptide synthesis (SPPS) [1]. A positive result (blue beads) indicates a failed or incomplete coupling that requires intervention [1].

The diagram below outlines the core workflow for using the this compound Test and subsequent troubleshooting steps.

G Start Suspected Failed Coupling (N-terminal Proline/Secondary Amine) Step1 Perform this compound Test (5 minutes at room temperature) Start->Step1 Step2 Observe Bead Color Step1->Step2 Step3 Coupling is Complete Proceed with Synthesis Step2->Step3 Colorless/Yellow Step4 Coupling Failed (Blue Beads) Step2->Step4 Blue Step5 Troubleshoot & Recouple Step4->Step5 Step6 Re-test with this compound Step5->Step6 Step7 Capping with Acetic Anhydride Step5->Step7 Alternative Path Step6->Step2 Re-evaluate Step6->Step7 If persistent failure

This compound Test Protocol

This is the standard methodology for performing the this compound test as derived from published procedures [1].

  • Principle: The test detects secondary amines by forming a colored complex. Unreacted N-terminal proline on the resin will produce a distinct blue color [1].
  • Solutions:
    • Reagent A: Mix 1 mL of acetaldehyde with 49 mL of DMF.
    • Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF [1].
  • Procedure:
    • Place 1 to 5 mg of peptide-resin in a small test tube.
    • Add 1 drop of Reagent A.
    • Add 1 drop of Reagent B.
    • Let the mixture stand at room temperature for 5 minutes.
    • Observe the color of the beads. Blue beads indicate the presence of secondary amine and thus, an incomplete coupling [1].

Comparison of Coupling Monitoring Tests

Different tests are suited for detecting different types of amino acids. The table below summarizes key monitoring methods.

Test Name Target Amine Type Key Reagents Positive Result Indicator Notes & Considerations
This compound Test [1] Secondary Acetaldehyde, p-chloranil Blue beads Specific for proline/secondary amines; Fast (5 min, room temp).
Kaiser Test (Ninhydrin) [1] Primary Ninhydrin, phenol/KCN, pyridine Intense blue solution/beads Industry standard for primary amines; Not reliable for proline.
Isatin Test [1] Secondary (Proline) Isatin, benzyl alcohol Blue beads Specific for unprotected N-terminal proline.
Bromophenol Blue [1] Primary & Secondary Bromophenol blue in DMF Blue to blue-green beads Acid-base indicator; Detects both primary and secondary amines.

Troubleshooting Failed Couplings

If the this compound test is positive, indicating a failed coupling, follow this structured approach to resolve the issue [1].

  • Perform a Second Coupling

    • The first action should be to immediately subject the resin to a second coupling cycle using fresh reagents. This often resolves minor inefficiencies.
  • Optimize Coupling Conditions

    • If a second coupling fails, the peptide may be aggregating. Modify the coupling environment:
      • Switch Solvents: Replace standard DMF with NMP, DMSO, or a mixture of DCM/DMF to improve resin swelling and amino acid accessibility [1].
      • Change Coupling Reagents: Use more efficient activating agents like HATU or HCTU instead of HBTU to enhance coupling kinetics [1].
  • Cap Unreacted Chains

    • If a significant amount of unreacted amine persists after attempted recoupling, cap the unreacted chains.
    • Standard Capping Procedure: Suspend the resin in a DMF solution containing acetic anhydride and a base like pyridine or DIPEA. Gently shake for 30 minutes. This acetylates the unreacted amine, preventing it from elongating in future cycles and forming a "deletion sequence" impurity, which simplifies final purification [1].

Key Takeaways

  • This compound Test Specificity: The this compound test is a rapid, specific method for detecting failed couplings at N-terminal proline or other secondary amines [1].
  • Systematic Troubleshooting: A positive test should trigger a systematic response: recouple, optimize conditions (solvent/reagents), and cap if necessary [1].
  • Reagent Quality: The purity of reagents and solvents is paramount. Impurities can directly lead to failed couplings and are a major source of variability in API manufacturing [2].

References

Comprehensive Comparison: Chloranil vs. Other Quinone Oxidizing Agents in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinone Oxidizing Agents

Quinones represent a class of redox-active organic compounds characterized by a fully conjugated cyclic dione structure that enables their function as versatile oxidizing agents in chemical and biological systems. These compounds exist in three readily accessible oxidation states: the fully oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone, which facilitates their participation in both electron transfer processes and two-electron redox reactions [1]. In pharmaceutical research and synthetic chemistry, quinones serve as critical tools for oxidation reactions, with their utility determined by specific structural features and electronic properties that dictate their redox potential, reactivity patterns, and substrate selectivity.

The fundamental quinone structure consists of a diketone functionality on an aromatic framework, with the most common variants being ortho-quinones (1,2-diketones) and para-quinones (1,4-diketones). These compounds function as electrophilic oxidants that can abstract hydride ions or participate in charge-transfer complexes, leading to the dehydrogenation or functionalization of organic substrates [2]. Their oxidizing power stems from the ability to accept electrons and the stability of the reduced hydroquinone form, which can be regenerated in situ when quinones are used catalytically with terminal oxidants such as oxygen or electrochemical methods [1].

Chemical Properties and Structural Comparison

The oxidizing strength and reactivity patterns of quinone-based oxidizing agents are primarily determined by their electronic properties and structural features. Quinones with electron-withdrawing substituents typically exhibit higher reduction potentials and enhanced oxidizing power, while those with electron-donating groups are milder oxidants [1] [2].

Table 1: Comparative Properties of Common Quinone Oxidizing Agents

Quinone Agent Systematic Name Redox Potential (E°) vs. SHE, V Key Structural Features Physical Properties
Chloranil Tetrachloro-1,4-benzoquinone ~0.70 Four chlorine atoms increase electrophilicity Yellow crystals, moderate solubility in organic solvents
DDQ 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ~0.85 Chlorine and cyano groups create strong electron deficiency Yellow-orange solid, good solubility in dichloromethane, acetonitrile
1,4-Benzoquinone 1,4-Cyclohexadienedione ~0.50 Unsubstituted parent quinone Yellow crystals with characteristic irritating odor
o-Chloranil Tetrachloro-1,2-benzoquinone Not specified Ortho-quinone with chlorine substituents Forms stable complexes with Lewis acids
2,3,5,6-Tetramethyl-1,4-benzoquinone Duroquinone ~0.10 Four electron-donating methyl groups Weaker oxidant, used in biological systems

The redox potential of quinones serves as the primary indicator of their oxidizing strength, with values ranging from approximately 0.10 V for tetramethyl-1,4-benzoquinone (duroquinone) to 0.85 V for DDQ [1] [2]. This compound occupies an intermediate position with a redox potential of approximately 0.70 V, making it a moderately strong oxidant suitable for various transformations without being excessively powerful. The electron-withdrawing chlorine atoms in this compound increase its electrophilicity and oxidizing power compared to unsubstituted benzoquinone, while DDQ's additional cyano groups further enhance its electron-accepting capability, rendering it one of the strongest quinone oxidants available [1].

The structural differences between ortho- and para-quinones significantly influence their chemical stability and reaction mechanisms. Para-quinones like this compound and DDQ are generally more stable than their ortho-quinone counterparts due to the strained nature of the 1,2-diketone system in ortho-quinones [3]. This stability difference has practical implications for storage, handling, and reaction design, with para-quinones typically offering greater versatility for synthetic applications. Additionally, this compound's ability to form charge-transfer complexes with electron donors has been extensively documented, with these interactions playing a crucial role in its mechanism of action and applications in materials chemistry [4].

Reaction Mechanisms and Pathways

Fundamental Oxidation Mechanisms

Quinone oxidizing agents participate in several distinct reaction mechanisms depending on their structure, the substrate, and reaction conditions. High-potential quinones like DDQ and this compound typically mediate hydride abstraction reactions, initiating through the formation of a substrate-quinone charge-transfer complex [1]. This complex facilitates hydride transfer from the substrate to the quinone, generating an ion pair consisting of a substrate cation and the reduced hydroquinone anion (DDQH⁻ or chloranilH⁻). This ion pair can then undergo subsequent transformations including deprotonation to yield dehydrogenated products, intramolecular rearrangements, or nucleophilic additions leading to functionalized products [1].

The specific mechanism of hydride abstraction has been subject to debate, with evidence supporting direct hydride transfer, single-electron transfer, or hydrogen-atom transfer pathways depending on the substrate structure [1]. For activated C-H bonds, direct hydride transfer mechanisms are generally favored, particularly with strong oxidants like DDQ [1]. In contrast, bioinspired ortho-quinones resembling copper amine oxidase cofactors typically operate through different mechanisms involving electrophilic transamination and addition-elimination sequences rather than hydride abstraction [1]. These ortho-quinones generally possess lower reduction potentials than their para-quinone counterparts and exhibit complementary reactivity toward amine substrates.

G This compound Oxidation Mechanisms cluster_hydride Hydride Abstraction Pathway cluster_biological Biological Signaling Pathway A Substrate-H + this compound B Charge-Transfer Complex A->B Complex Formation C Ion Pair: Substrate⁺/ChloranilH⁻ B->C Hydride Transfer D Deprotonation C->D F Nucleophilic Addition C->F E Dehydrogenated Product D->E Elimination G Functionalized Product F->G Addition H Quinone Stress I Transcriptional Regulator (QsrR) H->I Induces J Cys-5 S-quinonization I->J Covalent Modification K DNA Binding Loss J->K Conformational Change L Gene Derepression K->L Promoter Release M Detoxification Enzyme Production L->M Expression Activation

Biological Signaling and Toxicity Mechanisms

In biological systems, quinones including this compound derivatives participate in redox signaling and can elicit toxicological responses through several interconnected pathways. The quinone-sensing and response repressor (QsrR) in Staphylococcus aureus represents a well-characterized biological system that responds to quinone stress through a novel S-quinonization mechanism [5]. This transcriptional regulator contains a critical cysteine residue (Cys-5) that undergoes covalent modification by quinone molecules, leading to a structural rearrangement that releases the protein from operator DNA and derepresses quinone detoxification genes [5].

The toxicological mechanisms of quinones involve their dual functionality as Michael acceptors and redox cyclers [6] [3]. As electrophiles, quinones can alkylate crucial cellular nucleophiles including protein sulfhydryls and DNA bases, potentially causing mutagenesis and cell damage. Simultaneously, their ability to redox cycle with molecular oxygen generates reactive oxygen species (ROS) including superoxide anion, hydrogen peroxide, and hydroxyl radicals, resulting in oxidative stress that damages cellular components [6] [3]. This combination of alkylating potential and oxidative stress underlies the cytotoxicity, immunotoxicity, and carcinogenic potential associated with various quinones, though some quinones can also induce protective responses through the activation of detoxification enzymes and anti-inflammatory pathways.

Experimental Performance Data

Quantitative Comparison of Oxidation Reactions

The practical utility of quinone oxidizing agents is demonstrated through their performance in specific transformations, with significant variations observed depending on the quinone structure and reaction conditions. Experimental data reveals distinct reactivity patterns and efficiency metrics that inform reagent selection for specific applications.

Table 2: Performance Comparison in Dehydrogenation Reactions

Transformation Quinone Oxidant Yield (%) Reaction Conditions Key Advantages
Dihydrooxazine to Oxazine [7] This compound 55 Not specified Moderate yields for specific substrates
DDQ Not specified Not specified Broader applicability
Selenotetrahydropyran to Selenopyran [7] This compound Not specified Standard conditions Effective for heterocycle dehydrogenation
DDQ Not specified Standard conditions Comparable efficiency
Alcohol Oxidation [1] This compound Variable Mild conditions Selective for activated alcohols
DDQ High Mild conditions Broad substrate scope
Amine Dehydrogenation [1] Bioinspired o-quinones High Aerobic or electrochemical Excellent selectivity for saturated C-N bonds

This compound demonstrates particular utility in the dehydrogenation of heterocyclic compounds, effectively converting dihydrooxazines to oxazines and selenotetrahydropyrans to selenopyrans [7]. In the oxidation of 2,5-dihydrooxazoles to oxazoles, this compound serves as an efficient dehydrogenating agent, enabling the preparation of these important heterocyclic scaffolds [7]. Similarly, both this compound and DDQ effectively promote the dehydrogenation of selenane derivatives to selenopyrans, compounds that exhibit interesting electronic properties with applications in materials chemistry [7].

Beyond these specific transformations, this compound finds application in the oxidative dehydrogenation of various substrates including ketones, amines, and activated hydrocarbons. While DDQ generally offers broader substrate scope and higher reactivity for challenging transformations due to its superior oxidizing power, this compound provides sufficient reactivity for many applications while offering potential advantages in terms of cost-effectiveness and selectivity profile [1]. The development of catalytic methods using quinones including this compound in combination with terminal oxidants such as oxygen or electrochemical regeneration has expanded their synthetic utility while addressing limitations associated with stoichiometric use [1].

Substrate Specificity and Functional Group Tolerance

The substrate compatibility and functional group tolerance vary significantly among quinone oxidizing agents, influencing their application in complex molecule synthesis. This compound exhibits moderate functional group tolerance, though its reactivity can be influenced by steric and electronic factors. Experimental studies have demonstrated that this compound effectively participates in charge-transfer complexes with electron donors including 1,2,3,4-tetrahydroisoquinoline, forming stable complexes characterized by distinct spectroscopic signatures and structural features [4].

The formation of these charge-transfer complexes follows a 1:1 stoichiometry with high stability constants (KCT = 1.31×10³ L·mol⁻¹ for the tetrahydroisoquinoline-chloranil complex), indicating strong donor-acceptor interactions that facilitate electron transfer processes [4]. Spectroscopic analyses reveal characteristic absorption bands in the UV-visible region (approximately 555 nm for the tetrahydroisoquinoline-chloranil complex) corresponding to electronic transitions between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor [4].

In biological contexts, this compound and its metabolites can interact with biomacromolecules including DNA, as demonstrated by binding studies with CT-DNA [4]. These interactions have implications for both toxicological profiles and potential therapeutic applications, particularly in the development of DNA-targeting agents. The ability of this compound-derived quinones to participate in redox cycling and covalent modification of cellular targets underlies their biological activities and must be considered when designing experiments involving biological systems [6] [3].

Practical Applications and Case Studies

Synthetic Chemistry Applications

This compound serves as a versatile oxidant in numerous synthetic transformations, with specific applications leveraging its moderate oxidizing power and selectivity profile:

  • Heterocycle Synthesis: this compound is particularly effective for the dehydrogenation of dihydroheterocycles to their aromatic counterparts. This includes the conversion of dihydrooxazines to oxazines and selenotetrahydropyrans to selenopyrans, important structural motifs in medicinal chemistry and materials science [7]. The reagent typically affords moderate to good yields in these transformations, with specific efficiency dependent on the substrate structure and substitution pattern.

  • Lewis Acid Catalyst Systems: Recent research has demonstrated that this compound in combination with SbCl₃ forms a potent Lewis acid system capable of activating challenging substrates [8]. This system functions as an SbCl₅ surrogate generated from easy-to-handle reagents, exhibiting exceptional Lewis acidity that enables C-F bond activation, THF polymerization, and Friedel-Crafts-type alkylation of benzene using 1-fluorooctane [8]. The putative SbCl₃(o-chloranil) synthon is calculated to be more Lewis acidic than SbCl₅ itself, highlighting the synergistic effects achievable through quinone-metal combinations.

  • Oxidative Functionalization: this compound mediates the selective oxidation of activated C-H bonds, enabling the preparation of carbonyl compounds and unsaturated systems from saturated precursors [1]. While generally less powerful than DDQ for demanding hydride abstractions, this compound offers complementary selectivity for certain substrates, particularly those prone to overoxidation or decomposition with stronger oxidants.

Biological and Industrial Applications

Beyond synthetic chemistry, this compound and related quinones find utility in diverse biological and industrial contexts:

  • Biological Signaling Studies: this compound and other quinones are employed as tools to investigate cellular stress response pathways and redox signaling mechanisms [5]. Studies in Staphylococcus aureus have revealed how quinones like this compound covalently modify transcriptional regulators such as QsrR through S-quinonization of specific cysteine residues, leading to derepression of detoxification genes [5]. These molecular-level insights provide foundation for understanding bacterial adaptation to oxidative stress.

  • Toxicological Assessment: As a representative quinone, this compound serves as a model compound for investigating quinone-mediated toxicity mechanisms [6] [3]. Its reactivity toward cellular nucleophiles and participation in redox cycling inform structure-toxicity relationships that guide pharmaceutical development and risk assessment for quinone-containing compounds. These studies highlight the balance between beneficial and adverse effects of quinones, often following an inverse U-shaped dose-response curve [3].

  • Industrial Processes: While this compound itself has limited large-scale industrial applications, quinone chemistry broadly supports important industrial processes such as the anthraquinone process for hydrogen peroxide production, which accounts for over 95% of the world's H₂O₂ supply [1] [2]. In this process, 2-alkylanthraquinones are hydrogenated to hydroquinones followed by autoxidation to regenerate the quinone while producing H₂O₂, demonstrating the reversible redox capabilities of quinone/hydroquinone systems.

Experimental Protocols

General Oxidation Procedure Using this compound

A typical experimental protocol for this compound-mediated oxidation involves the following steps [7]:

  • Reaction Setup: Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane or toluene (10 mL) under an inert atmosphere.

  • Oxidant Addition: Add this compound (1.1-1.5 mmol) to the solution in one portion. The distinctive color change from yellow to deep red-orange indicates the presence of the active oxidant.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under mild heating (40-60°C) while monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Workup Procedure: Upon completion, filter the reaction mixture through a short pad of silica gel to remove reduced hydroquinone byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using appropriate eluents to obtain the desired oxidized product.

Key Considerations: For substrates prone to overoxidation or side reactions, careful control of reaction time and temperature is essential. In some cases, the use of molecular sieves or anhydrous solvents improves yields by preventing hydrolysis or decomposition of sensitive intermediates. The reduced form of this compound (tetrachlorohydroquinone) is poorly soluble in most organic solvents, facilitating its removal by filtration.

Catalytic this compound with Terminal Oxidant

For catalytic applications, the following protocol enables efficient substrate oxidation while using reduced quantities of this compound [1]:

  • Catalytic System Preparation: Combine the substrate (1.0 mmol) with this compound (0.1-0.2 mmol) in acetonitrile or dichloromethane (10 mL).

  • Terminal Oxidant Introduction: Add a terminal oxidant such as oxygen (by bubbling through the solution) or a sacrificial oxidant like meta-chloroperbenzoic acid (1.5 mmol).

  • Reaction Conditions: Stir the mixture at room temperature while monitoring reaction progress. The this compound catalyst is continuously regenerated by the terminal oxidant.

  • Isolation: Upon completion, work up the reaction as described above, isolating the product and recovering the catalyst for potential reuse.

Advantages: This catalytic approach reduces the cost and environmental impact associated with stoichiometric quinone use while maintaining reaction efficiency. The method is particularly suitable for substrates compatible with the terminal oxidant and for processes where the reduced quinone does not interfere with product isolation.

Safety and Handling Considerations

Quinone oxidizing agents including this compound require careful handling due to their reactivity and potential health effects:

  • Toxicity Profile: Quinones are recognized as toxicological intermediates that can produce various hazardous effects including acute cytotoxicity, immunotoxicity, and carcinogenesis [6] [3]. They function as Michael acceptors that can alkylate crucial cellular proteins and DNA, and their redox cycling generates reactive oxygen species leading to oxidative stress.

  • Handling Precautions: this compound should be handled in well-ventilated areas, preferably within chemical fume hoods, using appropriate personal protective equipment including gloves, lab coats, and eye protection. The compound's dust should be controlled through engineering controls or respiratory protection when adequate ventilation cannot be maintained.

  • Storage Conditions: Store this compound in tightly sealed containers under anhydrous conditions, protected from light and moisture. Compatibility with other chemicals should be considered, particularly with strong reducing agents that may undergo vigorous reactions.

  • First Aid Measures: In case of skin contact, immediately remove contaminated clothing and wash affected areas with plenty of water. For eye exposure, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and provide respiratory support if necessary.

  • Environmental Considerations: Proper disposal methods should be followed in accordance with local regulations, as quinones and their transformation products may pose environmental risks. Incineration or chemical treatment may be required to minimize environmental impact.

Conclusion and Research Outlook

This compound occupies an important position among quinone oxidizing agents, offering moderate oxidizing strength suitable for various transformations without the extreme reactivity of stronger oxidants like DDQ. Its well-defined charge-transfer properties and ability to participate in both stoichiometric and catalytic oxidation processes make it particularly valuable for synthetic applications, especially in heterocycle chemistry and selective dehydrogenation reactions [1] [7]. The recent development of this compound in combination with Lewis acids such as SbCl₃ has expanded its utility beyond traditional redox chemistry, enabling challenging transformations including C-F bond activation through the generation of highly Lewis acidic species [8].

References

chloranil comparison traditional oxidants safety

Author: Smolecule Technical Support Team. Date: February 2026

Chloranil's Safety Profile and Advantages

The table below summarizes the general safety characteristics of this compound based on the information available.

Characteristic This compound Some Traditional Oxidants Safety & Handling Implications
Inherent Hazard Milder oxidant; more stable [1] [2] Can be more hazardous/aggressive [1] Safer to handle and store; reduced risk of accidental runaway reactions [1]
Toxicity Profile Relatively lower toxicity [1] Often higher toxicity [1] Improved safety for operators; reduced environmental impact [1]
GHS Hazard Codes H315, H319, H410 [2] (Varies by oxidant) Requires careful handling to avoid skin/eye irritation and serious environmental damage [2]

Framework for Experimental Comparison

For a rigorous comparison, you would need to design experiments that generate quantitative data. The search results do not provide detailed protocols for head-to-head comparisons, but the following workflow outlines the key parameters you should investigate.

Start Start: Oxidant Comparison Protocol P1 Parameter 1: Reaction Efficiency Start->P1 P2 Parameter 2: Reaction Selectivity Start->P2 P3 Parameter 3: Operational Safety Start->P3 P4 Parameter 4: Environmental Impact Start->P4 Data Collect Quantitative Data P1->Data e.g., Yield, Conversion P2->Data e.g., By-product Formation P3->Data e.g., Thermal Stability P4->Data e.g., Waste Stream Analysis Compare Compare Results Data->Compare

The diagram above shows that a comprehensive evaluation should measure multiple parameters. The table below suggests specific experimental focuses for each parameter to build a complete dataset.

Parameter Experimental Focus & Metrics
Reaction Efficiency Measure and compare yield, conversion rate, and reaction time for a standard model reaction (e.g., oxidation of a specific alcohol or dihydro compound) [1].
Reaction Selectivity Analyze the formation of undesired by-products or the occurrence of over-oxidation in sensitive substrates [1].
Operational Safety Perform differential scanning calorimetry (DSC) to study thermal stability. Document required personal protective equipment (PPE) and any special handling procedures (e.g., inert atmosphere) [2].
Environmental Impact Analyze the chemical oxygen demand (COD) of waste streams and study the aquatic toxicity of the oxidant and its breakdown products [1].

Key Considerations for Implementation

When planning to use or switch to an oxidant in a research or development setting, consider these practical aspects:

  • Integration with Green Chemistry: The push for sustainable manufacturing favors this compound over more hazardous oxidants, aligning with green chemistry principles [1].
  • Process Control and Automation: Using automated systems and continuous monitoring can optimize this compound's use, further reducing waste and human exposure [1].
  • Data Gap Indicates Opportunity: The lack of readily available comparative data suggests a significant knowledge gap. Filling this with your own well-documented experiments could be highly valuable to the scientific community.

References

Comprehensive Comparative Analysis of Chloranil as an Electron Acceptor in Chemical and Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chloranil and Its Fundamental Electron Acceptor Properties

This compound (2,3,5,6-tetrachloro-1,4-benzoquinone) is a significant electron-deficient quinone that has been extensively studied for its electron acceptor capabilities in charge-transfer complexes and chemical reactions. As a tetrachlorinated benzoquinone, this compound possesses enhanced electron affinity compared to unsubstituted quinones due to the strong electron-withdrawing effect of the chlorine atoms, which stabilize the resulting anionic forms through both inductive and resonance effects. This fundamental property makes this compound particularly valuable in materials science, analytical chemistry, and as a reagent in synthetic organic chemistry [1].

The molecular structure of this compound features a planar quinoid system with chlorine atoms positioned at all four available sites on the benzoquinone ring, creating a symmetrical, highly conjugated system capable of efficient electron acceptance. This structural arrangement facilitates the formation of stable charge-transfer complexes with various electron donors, ranging from simple organic molecules to complex biological systems. This compound exists in two isomeric forms—ortho-chloranil (o-chloranil) and para-chloranil (p-chloranil)—with p-chloranil being the more commonly studied and utilized variant in experimental settings [1].

Experimental Methodologies for Studying Charge-Transfer Complexes

Spectrophotometric Analysis Techniques

The primary method for investigating this compound's electron acceptor properties involves UV-VIS absorption spectrophotometry, which detects characteristic charge-transfer (CT) bands that emerge when this compound forms complexes with electron donors. These CT absorption peaks typically appear in the visible region (400-600 nm) and can be precisely identified using difference spectral methods that subtract the absorption profiles of the individual components from the complex spectrum. Researchers typically prepare solutions of this compound and potential donor molecules in non-polar solvents like carbon tetrachloride (CCl₄) to minimize solvent effects and facilitate the observation of well-defined CT bands [2] [3].

The Benesi-Hildebrand equation represents a cornerstone methodology for quantitatively analyzing the formation of charge-transfer complexes. This approach utilizes absorbance measurements at varying concentration ratios to calculate key thermodynamic parameters:

[ \frac{[A]_0[D]_0}{A} = \frac{1}{K\varepsilon} + \frac{[A]_0 + [D]_0}{\varepsilon} ]

Where [A]₀ and [D]₀ represent the initial concentrations of acceptor (this compound) and donor, respectively, A is the measured absorbance, K is the formation constant, and ε is the molar absorptivity coefficient. This linear transformation allows researchers to extract both K and ε from the slope and intercept of the plotted data [2] [3].

Complementary Characterization Approaches

Beyond spectrophotometric methods, researchers employ several complementary techniques to thoroughly characterize this compound's electron acceptor behavior:

  • Computational DFT Analysis: Modern studies utilize Density Functional Theory (DFT) calculations to model molecular electrostatic potentials, Mulliken charges, and the energetics of complex formation in both gas phase and solution using Polarizable Continuum Model (PCM) approaches [4].

  • Thermodynamic Parameter Determination: Temperature-dependent spectrophotometric studies enable the calculation of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes associated with complex formation, providing insight into the driving forces behind electron transfer processes [4].

  • Structural Analysis via X-ray Crystallography: For stable complexes, X-ray diffraction offers precise molecular geometry information, including bond lengths, angles, and packing arrangements that confirm charge-transfer interactions in the solid state [5].

Table 1: Experimental Methods for Studying this compound Acceptor Properties

Method Key Measured Parameters Applications Limitations
UV-VIS Spectrophotometry CT band position & intensity, formation constants (K) Solution-phase complexation studies Limited to optically transparent samples
Benesi-Hildebrand Analysis Formation constants (K), molar absorptivity (ε) Quantitative comparison of complex stability Assumes 1:1 stoichiometry
Computational DFT Molecular orbitals, charge distribution, binding energies Theoretical understanding of acceptor strength Dependent on model accuracy
X-ray Crystallography Molecular geometry, intermolecular distances Solid-state structure determination Requires suitable crystals

Comparative Performance Analysis of this compound as Electron Acceptor

Formation Constants and Complex Stability

This compound demonstrates significantly enhanced acceptor strength compared to simple benzoquinones, with formation constants (K) for its charge-transfer complexes typically falling in the range of 10¹-10³ dm³ mol⁻¹, though specific values vary considerably based on the donor properties and experimental conditions. Studies reveal that this compound forms particularly stable complexes with aromatic π-donors and electron-rich heterocycles, with formation constants substantially higher than those observed for weak charge-transfer complexes but comparable to modern supramolecular or inclusion complexes [2].

The electron affinity of this compound derivatives follows a consistent trend, with o-chloranil generally exhibiting higher electron affinity than p-chloranil in solution studies, as determined through analysis of charge-transfer transition energies. This difference arises from the distinct electronic distribution in the ortho and para isomers, which affects their reduction potentials and overall acceptor strength. In comparative studies with phosphine oxides, o-chloranil formed stable 1:1 EDA complexes with formation constants that correlated with the electron-donating ability of the phosphine oxide, while tri-n-butyl phosphate formed a complex that decayed slowly into a secondary product, highlighting the importance of donor characteristics in complex stability [3].

Comparison with Alternative Electron Acceptors

When evaluated against other electron acceptors, this compound occupies a middle ground in acceptor strength—significantly more powerful than simple quinones like 1,4-benzoquinone, but less aggressive than specialized acceptors like tetracyanoethylene (TCNE) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This moderate electron affinity makes this compound particularly useful in applications where controlled charge transfer is desired without irreversible oxidation of donor molecules [1].

Table 2: Performance Comparison of this compound as Electron Acceptor

Acceptor Relative Acceptor Strength Typical K Values (dm³ mol⁻1) Applications Advantages Limitations
p-Chloranil Moderate 10¹-10³ Charge-transfer studies, oxidation reactions Balanced reactivity, good stability Limited strength for poor donors
o-Chloranil Moderate-High 10²-10⁴ Spectrophotometric analysis, inorganic complexes Higher affinity than para-isomer Less commonly available
1,4-Benzoquinone Low-Moderate 10⁰-10² Fundamental studies, mild oxidations Minimal substituent effects Weak complex formation
TCNE High 10³-10⁵ Organic conductors, strong CT complexes Powerful acceptor Can be too reactive
DDQ Very High 10⁴-10⁶ Dehydrogenation reactions, strong oxidations Versatile oxidant May decompose sensitive donors

Key Applications and Case Studies in Research

Analytical Detection and Molecular Recognition

This compound serves as a versatile chemical sensor for detecting specific functional groups, particularly free secondary amines, which react with this compound to produce characteristic brown/red/orange derivatives whose exact color depends on the specific amine structure. This application provides a useful test for verifying the successful deprotection of secondary amines in synthetic sequences or for detecting proline derivatives in analytical chemistry [1]. The reaction mechanism involves nucleophilic displacement of chloride from the quinone ring by the secondary amine, followed by electronic reorganization that produces the characteristic chromophore.

In supramolecular chemistry, this compound demonstrates unique inclusion complexation behavior with large molecular systems. Research on coal-derived asphaltenes revealed that this compound molecules can be incorporated into the cavities of micellar aggregates formed by asphaltene molecules in solution, forming stable charge-transfer complexes of inclusion type. This behavior underscores this compound's ability to interact with complex π-donor systems and provides insight into the molecular organization of challenging materials like asphaltenes [2].

Catalysis and Synthetic Methodology

The SbCl₃/o-chloranil system represents a particularly innovative application where this compound functions as both an electron acceptor and oxidant in generating highly Lewis acidic species. Computational studies indicate that the putative SbCl₃(o-chloranil) synthon exhibits greater chloride ion affinity than even SbCl₅, suggesting significant Lewis acidity that can be harnessed for challenging transformations. This system has demonstrated utility in THF polymerization, Friedel-Crafts-type alkylation of benzene using 1-fluorooctane, and the conversion of E-stilbene to corresponding benzodioxene derivatives, highlighting this compound's role in facilitating novel reaction pathways at main group elements [5].

G Start Start: SbCl₃ and o-chloranil Synthon Putative SbCl₃(catCl) Synthon Formation Start->Synthon Endergonic Reaction ΔG = +3.0 kcal/mol LB Lewis Base Addition Synthon->LB Driven by Lewis Base Coordination Product Stabilized Adduct Formation LB->Product Exergonic Stabilization

Diagram 1: Reaction Pathway of SbCl₃/o-Chloranil System in Generating Lewis Acids

Detailed Experimental Protocols and Methodologies

Spectrophotometric Determination of Formation Constants

The following protocol details the standard methodology for quantifying charge-transfer complex formation between this compound and electron donors:

  • Solution Preparation: Prepare stock solutions of this compound (1.0×10⁻³ M) and the donor compound (1.0×10⁻² M) in spectral grade carbon tetrachloride. The concentration disparity ensures that the donor can be maintained in large excess during titrations. For each experiment, add fixed volumes of this compound solution to a series of volumetric flasks and varying excess amounts of donor solution, then dilute to mark with CCl₄ to create a titration series with constant acceptor concentration but varying donor ratios [3].

  • Spectral Acquisition: Record UV-VIS spectra between 300-800 nm using a double-beam spectrophotometer with matched quartz cuvettes. Measure against a reference cell containing pure solvent. The characteristic charge-transfer band typically appears between 450-550 nm, distinct from the absorption maxima of either individual component. For p-chloranil with aromatic donors, CT bands often appear at longer wavelengths compared to o-chloranil complexes, reflecting differences in electron affinity between the isomers [2] [3].

  • Data Analysis: Apply the Benesi-Hildebrand equation to the absorbance data at the CT maximum. Plot [A]₀[D]₀/A versus ([A]₀ + [D]₀) to obtain a linear relationship where the slope equals 1/ε and the intercept equals 1/(Kε). The formation constant (K) is calculated from the ratio of the intercept to slope, while the molar absorptivity (ε) is derived from the reciprocal of the slope. Validation includes ensuring correlation coefficients >0.995 and consistent K values across multiple concentration ranges [2].

Computational Analysis of Charge-Transfer Complexes

For theoretical studies of this compound's acceptor properties, the following DFT protocol provides reliable results:

  • Geometry Optimization: Begin with molecular structures of this compound and donor molecules optimized using density functional theory with the PBEh-3c functional and def2-mSVP basis set, which provides accurate results for organic molecules at reasonable computational cost. For solution-phase modeling, employ the Polarizable Continuum Model (PCM) to simulate solvent effects [4] [5].

  • Electronic Analysis: Calculate molecular electrostatic potentials (MEP) to visualize electron-deficient regions on this compound and electron-rich areas on donors. Perform Mulliken population analysis to estimate atomic charges and degree of charge transfer in the complexes. Determine the energy and composition of frontier molecular orbitals (HOMO of donor and LUMO of acceptor) to characterize the electronic transition responsible for CT bands [4].

  • Binding Energy Calculations: Compute the complexation energy as ΔE = E(complex) - [E(this compound) + E(donor)], applying basis set superposition error (BSSE) correction via the counterpoise method. For thermodynamic parameters, calculate vibrational frequencies to determine enthalpy and entropy contributions at standard temperature [5].

Summary and Research Implications

This compound represents a versatile electron acceptor with balanced properties that bridge the gap between simple quinones and highly aggressive acceptors. Its moderate electron affinity, coupled with well-characterized spectrophotometric behavior, makes it particularly valuable for fundamental studies of charge-transfer phenomena. The consistent observation of formation constants in the 10¹-10³ dm³ mol⁻¹ range across various donor systems confirms its utility in creating stable yet reversible complexes for analytical and materials applications [2] [3].

The ongoing research interest in this compound is reflected in innovative applications such as the SbCl₃/o-chloranil Lewis acid system, which demonstrates how this compound's acceptor properties can be harnessed to generate unusual reactivity at main group elements. This system, with calculated endergonic formation (ΔG = +3.0 kcal mol⁻¹) that can be driven by Lewis base coordination, opens new pathways in main group catalysis and highlights the continuing relevance of this compound in modern chemical research [5].

References

Chloranil Test vs. Kaiser (Ninhydrin) Test

Author: Smolecule Technical Support Team. Date: February 2026

Feature Chloranil Test Kaiser (Ninhydrin) Test
Primary Application Detection of secondary amines (e.g., proline, N-methyl amino acids) in Solid-Phase Peptide Synthesis (SPPS) [1] [2]. Detection of primary amines in SPPS [1] [2].
Detection Mechanism Reaction between a secondary amine, acetaldehyde, and this compound (p-chloranil) to form a blue-colored complex [1]. Reaction of ninhydrin with a primary amine to form Ruhemann's purple, a deep blue complex (for most amino acids) [1] [3].
Result Interpretation Blue beads indicate the presence of secondary amine (incomplete coupling) [1]. Intense blue color indicates primary amine (incomplete coupling). Yellow indicates complete coupling [1] [2].
Key Advantage Specific for secondary amines, which the Kaiser test misses [1]. Highly sensitive for primary amines; the most common qualitative test in SPPS [1] [2].
Limitations Not suitable for primary amines [1]. Not reliable for proline or other secondary amines (gives a brown-red color) [1]. The Fmoc group is not completely stable under test conditions, which can cause false positives [1].

Detailed Experimental Protocols

Here are the step-by-step laboratory procedures for each test as commonly used in SPPS.

This compound Test for Secondary Amines [1]

This test is typically performed at room temperature.

  • Solution Preparation
    • Reagent A: Mix 1 mL of acetaldehyde with 49 mL of Dimethylformamide (DMF).
    • Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.
  • Test Procedure
    • Place 1 to 5 mg of the peptide-resin in a small test tube.
    • Add 1 drop of Reagent A (acetaldehyde/DMF).
    • Add 1 drop of Reagent B (this compound/DMF).
    • Let the mixture stand at room temperature for 5 minutes.
    • Observe the color of the beads: Blue beads indicate the presence of a secondary amine, meaning coupling is incomplete [1].
Kaiser Test for Primary Amines [1]

This test requires heating the sample.

  • Solution Preparation
    • Reagent A: Dissolve 50 mg of ninhydrin per mL of ethanol.
    • Reagent B: Dissolve 20 mg of phenol per mL of ethanol (or 25 g in 50 mL of ethanol).
    • Reagent C: Dilute 1 mL of a 1 mM potassium cyanide (KCN) solution in 49 mL of pyridine. Note: KCN is highly toxic; handle with extreme care. Some protocols use a pyridine-based solution without KCN [2].
  • Test Procedure
    • Take 10-15 beads of the peptide-resin in a test tube.
    • Add 2 to 3 drops of each reagent (A, B, and C).
    • Heat the tube at 110°C for 5 minutes.
    • Compare the color with a reference tube [1]:
      • Colorless or faint blue/yellow: Coupling is complete.
      • Dark blue solution, colorless beads: Nearly complete coupling (consider capping).
      • Light blue solution, dark blue beads: Incomplete coupling (recouple).
      • Intense blue solution and beads: Failed coupling (check reagents and recouple).

Key Considerations for Use

When applying these tests in the lab, keep the following points in mind:

  • Troubleshooting Incomplete Coupling: If a test indicates incomplete coupling, you can perform a second coupling with the same or a more potent coupling reagent (e.g., HATU instead of HBTU). If significant unreacted amine remains, capping with acetic anhydride is recommended to block deletion peptides and simplify purification [1].
  • Handling Hazardous Reagents: The traditional Kaiser test uses potassium cyanide (KCN), which is highly toxic. Always use appropriate personal protective equipment (PPE) and work in a fume hood. Some modern protocols may use safer alternatives like hydrindantin [3].
  • Test Specificity is Critical: The tests are complementary. Using the Kaiser test on a peptide with an N-terminal proline will give a false negative (brownish color), so the this compound (or isatin) test must be used instead [1] [2].

Visual Workflow for Test Selection

The diagram below outlines the decision-making process for selecting the appropriate amine test based on the type of N-terminal amino acid in your SPPS reaction.

G Start Start: Monitor Coupling Reaction Decision1 N-terminal Amino Acid Type? Start->Decision1 PrimaryAmine Primary Amine (e.g., Gly, Lys, Leu) Decision1->PrimaryAmine  Is a  Primary Amine? SecondaryAmine Secondary Amine (e.g., Pro, N-Me-AA) Decision1->SecondaryAmine  Is a  Secondary Amine? UseKaiser Perform Kaiser Test (Ninhydrin) PrimaryAmine->UseKaiser Usethis compound Perform this compound Test SecondaryAmine->Usethis compound ResultBlue Result: Blue Color Indicates Incomplete Coupling UseKaiser->ResultBlue Primary amine present ResultYellow Result: Yellow Color Indicates Complete Coupling UseKaiser->ResultYellow No primary amine Usethis compound->ResultBlue Secondary amine present

References

chloranil environmental fate degradation studies

Author: Smolecule Technical Support Team. Date: February 2026

Chloranil Profile and Environmental Fate

This compound (Tetrachloro-1,4-benzoquinone) is a now obsolete fungicide that was historically used as a seed protectant to control diseases like downy mildew and damping-off on vegetables and ornamental seedlings [1].

The table below summarizes its key environmental fate properties based on available data:

Parameter Value Classification / Implication
Water Solubility 250 mg/L (at 20°C, pH 7) [1] Moderate aqueous solubility [1]
Soil Degradation (DT₅₀) 6 days (aerobic, typical) [1] Non-persistent in soil systems [1]
Octanol-Water Partition Coefficient (Log P) 2.22 [1] Low; suggests low leaching potential [1]
Vapour Pressure 1.0 mPa (at 20°C) [1] Low volatility [1]
Bio-concentration Factor (BCF) Low risk (based on Log P < 3) [1] Low risk of bioaccumulation (though high potential was noted elsewhere in the data) [1]
Primary Degradation Route Soil degradation [1] Not specified, but soil microbes are implied.

Hazards and Regulatory Status

This compound's profile includes several important environmental and health hazards that are critical for researchers to note.

Aspect Details
Ecotoxicity Highly toxic to fish [1]. It is classified as hazardous to the environment, with special attention needed for aquatic life [2].
Mammalian Toxicity Acute oral LD₅₀ > 4000 mg/kg (low toxicity), but it is an irritant to the skin, eyes, and respiratory tract [1] [2] [3].
Decomposition When heated, it decomposes to emit toxic fumes including hydrogen chloride gas [2] [3].
Regulatory Status Not approved under current EU regulations (EC 1107/2009) and is considered obsolete, though it may be available in some countries [1].

Inferred Degradation Pathways and Experimental Considerations

While explicit degradation studies were not found, the available data allows for inferences about its environmental behavior.

The following diagram outlines the general environmental fate and degradation workflow for an obsolete pesticide like this compound, based on the data points we have.

chloranil_fate This compound Environmental Fate Workflow ChloranilApplication This compound Application (Seed Treatment) EnvironmentalDistribution Environmental Distribution ChloranilApplication->EnvironmentalDistribution SoilCompartment Soil Compartment EnvironmentalDistribution->SoilCompartment Moderate solubility Low volatility WaterCompartment Water Compartment EnvironmentalDistribution->WaterCompartment Run-off risk Degradation Primary Degradation (Microbial, Chemical) SoilCompartment->Degradation DT₅₀ = 6 days (Non-persistent) BreakdownProducts Breakdown Products (Unspecified) Degradation->BreakdownProducts KeyProcesses Key Experimental Fate Processes KeyProcesses->EnvironmentalDistribution KeyProcesses->Degradation

Based on its classification as a quinone fungicide, its mode of action involves the inhibition of electron transport, photophosphorylation, and CO₂ fixation in target fungi [1]. This reactive nature suggests that its degradation likely involves microbial and chemical processes that disrupt the quinone structure.

References

chloranil mammalian toxicity compared to alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Chloranil Toxicity Profile and Mechanisms

The table below summarizes the key mammalian toxicity data and hazardous properties of this compound (Tetrachloro-p-benzoquinone).

Property Data for this compound Context and Evidence
Acute Oral Toxicity (LD₅₀) > 4000 mg/kg (Rat) Classified as low acute mammalian toxicity [1].
Bioaccumulation Potential High Based on its chemical properties, it has a high potential to accumulate in organisms [1].
Irritant Status Recognized Irritant Identified as a substance with irritant properties [1].
Neurotoxic Mechanisms Induces inflammation & oxidative stress in neuronal cells (in vitro/vivo) Triggers TLR4/MyD88/NF-κB signaling, activates MAPK pathways (JNK, ERK), releases pro-inflammatory cytokines (TNF-α, IL-6) [2].
Hepatotoxic Effects Causes acute liver injury & oxidative stress in mice (in vivo) Evidence of hepatic oxidative damage and inflammatory response [2].
Primary Cellular Mechanism Pro-oxidant & Pro-inflammatory Generates ROS, forms covalent adducts with cellular macromolecules [2].

Detailed Experimental Evidence and Protocols

The toxicity of this compound has been characterized through specific experimental models. Here are the methodologies for key studies:

In Vitro Neurotoxicity Study in PC12 Cells

This study investigated the inflammatory response and cell viability [2].

  • Cell Line: Rat pheochromocytoma PC12 cells.
  • Treatment: Cells were exposed to Tetrachloro-p-benzoquinone (TCBQ, i.e., this compound).
  • Cell Viability Assay: Evaluated using a Cell Counting Kit-8 (CCK-8).
  • Mechanistic Analysis: Protein expression levels of TLR4, MyD88, phosphorylated JNK, and ERK were analyzed by western blot. Secretion of pro-inflammatory cytokines TNF-α and IL-6 was measured.
  • Key Finding: Melatonin preconditioning (50-200 μM for 1 hour) significantly ameliorated TCBQ-induced cytotoxicity and suppressed the pro-inflammatory signaling pathways.
In Vivo Toxicity Study in Mice

This study assessed systemic inflammatory and neurological damage [2].

  • Model: Adult male Kunming mice.
  • Treatment: Mice were administered TCBQ (this compound) via intraperitoneal injection.
  • Tissue Examination: Histopathological analysis of brain and liver tissues was performed.
  • Molecular Analysis: Expression of inflammatory markers in the brain was assessed.
  • Key Finding: Acute exposure to TCBQ triggered inflammation and neurological dysfunction in mice, which was mitigated by melatonin.

This compound Toxicity Signaling Pathway

The diagram below illustrates the cellular signaling pathway through which this compound exerts its neurotoxic effects, as identified in the research [2].

chloranil_toxicity_pathway This compound-Induced Neuroinflammatory Signaling This compound This compound ROS ROS This compound->ROS Generates TLR4 TLR4 ROS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NFkB MyD88->NFkB Activates MAPK Pathway MAPK Pathway MyD88->MAPK Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory Cytokines JNK JNK MAPK Pathway->JNK ERK ERK MAPK Pathway->ERK JNK->Pro-inflammatory Cytokines ERK->Pro-inflammatory Cytokines Cell Damage & Neurological Dysfunction Cell Damage & Neurological Dysfunction Pro-inflammatory Cytokines->Cell Damage & Neurological Dysfunction

Insights for Comparative Assessment

While comprehensive quantitative data on alternatives is unavailable in the search results, the following points are crucial for researchers conducting a comparative risk assessment:

  • Regulatory Status: this compound is classified as an obsolete pesticide and is not approved for use in the EU according to EC Regulation 1107/2009 [1]. This regulatory status is a critical differentiator from approved alternatives.
  • Mechanism-Based Toxicity: The well-defined pro-inflammatory and oxidative stress mechanisms of this compound provide a framework for screening alternatives. Potential substitutes should be evaluated for their ability to avoid activating the TLR4/NF-κB pathway as strongly.
  • Protective Agents: The demonstrated protective role of melatonin against this compound-induced toxicity [2] suggests that the toxic effects are manageable in a research context, which may be a consideration for lab safety protocols.

Conclusion

This compound exhibits low acute oral toxicity but poses significant chronic risks due to its potential to cause neuroinflammation and liver damage via well-defined oxidative and inflammatory pathways. Its high bioaccumulation potential and obsolete regulatory status are major disadvantages.

For a complete comparison, further specific information on modern alternative compounds would be needed, but the mechanistic data and regulatory status provided here strongly suggest that this compound is not suitable for new development projects.

References

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Physical Description

Chloranil is a yellow powder with a slight odor. (NTP, 1992)
Dry Powder
Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline]
YELLOW SOLID IN VARIOUS FORMS.

Color/Form

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO
YELLOW LEAFLETS OR PRISMS

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

245.862290 Da

Monoisotopic Mass

243.865240 Da

Boiling Point

Sublimes (NTP, 1992)
Sublimes
SUBLIMES AT BOILING POINT

Heavy Atom Count

12

Vapor Density

Relative vapor density (air = 1): 8.5

Density

1.97 (NTP, 1992) - Denser than water; will sink
1.97
Relative density (water = 1): 2.0

LogP

3-4.9

Decomposition

WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE/.

Melting Point

552 °F (decomposes) (NTP, 1992)
292 °C (SEALED TUBE)
290Â °C

UNII

01W5X7N5XV

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES.
... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue.

Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992)
0.0000051 [mmHg]
5.1X10-6 MM HG @ 25 °C
Vapor pressure, Pa at 25Â °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-75-2

Absorption Distribution and Excretion

POORLY ABSORBED /WHEN ADMIN ORALLY IN RATS/. ...NOT ABSORBED PERCUTANEOUSLY.

Metabolism Metabolites

MICROBIAL DEGRADATION OF SODIUM PENTACHLOROPHENATE WAS STUDIED IN MIXED MICROBIAL COMMUNTIES & IN AXENIC BACTERIAL CULTURE. EVIDENCE WAS OBTAINED FOR THE PROBABLE PARTICIPATION OF 2,6-DICHLOROHYDROQUINONE & TETRACHLOROHYDROQUINONE OR TETRACHLOROBENZOQUINONE AS INTERMEDIATES IN CATABOLISM OF SODIUM PENTACHLORPHENATE.
A SMALL AMT OF CHLORANIL WAS FOUND IN THE URINE OF ANIMALS ADMIN SODIUM PENTACHLOROPHENOL. CHLORANIL WAS ALSO DETECTED IN INTESTINAL TISSUES & LIVERS OF MICE.
WHEN CHLORANIL WAS ADDED TO CULTURES OF ASPERGILLUS NIGER, NEUROSPORA CRASSA, OR MUCOR SP, RAPID BUILDUP OF FREE RADICALS...OBSERVED BY ELECTRON SPIN RESONANCE SPECTROSCOPY. YEAST SUSPENSIONS & EXTRACTS ALSO EXHIBIT RAPID BUILDUP & DECAY OF FREE RADICAL. THIS CORRESPONDS TO SEMIQUINONE.
YIELDS TETRACHLOROBENZOSEMIQUINONE IN ESCHERICHIA). /FROM TABLE/
Cultures of the basidiomycete Mycena avenacea TA8480 were shown to metabolize pentachlorophenol, tetrachloro-p-hydroquinone and 2,3,5,6-tetrachloro-p-benzoquinone. The first metabolite of the pentachlorophenol degradation pathway was identified as 2,3,5,6-tetrachloro-p-hydroquinone. ... Dechlorination of 2,3,5,6-tetrachloro-p-hydroquinone yielded 3,5,6-trichloro-2-hydroxy-p-benzoquinone. ...

Associated Chemicals

o-Chloranil;2435-53-2

Wikipedia

Chloranil

Methods of Manufacturing

REACTION OF CYCLOHEXANE AND HYDROGEN CHLORIDE MIXED WITH OXYGEN, PASSED OVER AN OXIDATION CATALYST
...FROM PARA-PHENYLENEDIAMINE OR PHENOL BY TREATING WITH POTASSIUM CHLORATE & HCL. BECAUSE OF ITS GREAT RESISTANCE TO FURTHER OXIDN, CHLORANIL IS FORMED AS FINAL PRODUCT OF CHLORATE-HCL OXIDN OF MANY AROMATIC CMPD. FOR COMPREHENSIVE LIST SEE HUNTRESS, ORGANIC CHLORINE CMPD. LAB PROCEDURE STARTING WITH PHENOL OR PARA-CHLOROPHENOL.
(A) BY OXIDN OF TRICHLOROPHENOL WITH CHROMIC ACID. (B) BY TREATING PHENOL WITH HYDROCHLORIC ACID & POTASSIUM CHLORATE. TETRACHLOROQUINONE IS SEPARATED FROM TRICHLOROQUINONE SIMULTANEOUSLY PRODUCED BY WATER SOLUBILITY OF LATTER.
From phenol, p-chlorophenol, or p-phenylenediamine by treatment with potassium chlorate and hydrochloric acid.
For more Methods of Manufacturing (Complete) data for CHLORANIL (7 total), please visit the HSDB record page.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro-: ACTIVE
COMPATIBLE WITH OTHER COMMON SEED PROTECTION PREPARATIONS.
CHLORANIL IS...USED AS SEED TREATMENT FOR VARIETY OF FIELD & VEGETABLE CROPS @ FROM 3-12 OZ/100 LB OF SEED APPLIED DRY OR AS SLURRY. IT IS ALSO USED AS SPRAY FOR TURF, FOR MILDEWS OF CABBAGE & CANTALOUPE, & FOR CELERY & TOBACCO SEEDLINGS.
TWO OF CHLORINE ATOMS IN PARA POSITION ARE EASILY SUBSTITUTED, & COMPD SUCH AS 2,5-DIANILINO-3,6-DICHLORO-QUINONE ARE MUCH USED IN DYE INDUSTRY.
Not sold in many countries

Analytic Laboratory Methods

FOR RESIDUE ANALYSIS, (A) STRIP TREATED SEED WITH ACETONE, ADD ANHYD DIETHYLAMINE & MEASURE YELLOW COLOR @ 450 NM; (B) TREAT BENZENE SOLN WITH ALKALI & MEASURE COLOR OF AQ LAYER @ 545 NM.
GC ANALYSIS OF PESTICIDES IS DISCUSSED WITH REFERENCE TO SAMPLE PREPARATION.
Analysis of products: Reduction of chloranil with potassium iodide and potentiometric titration of the liberated iodine with sodium thiosulphate or total chlorine determination by the Stpanov method or Parr bomb decomposition.
Analysis of residues: Extraction with benzene, clean-up of the extract, reaction with diphenyl-p-phenylenediamine to give a blue colour, transfer of the dye into the aqueous-acid phase, and determination by spectrophotometry at 700 nm.
EPA-B Method PMD-TLC. Thin-Layer Chromatography Systems for Identification of Pesticides-System 2.

Stability Shelf Life

Stable in closed containers. Decomposed by alkali. Slowly decomposed by sunlight. Stable in acidic media.
GOOD STORAGE STABILITY

Dates

Last modified: 08-15-2023

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